N-Acetyltyramine Glucuronide-d3
Description
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Properties
CAS No. |
1429623-59-5 |
|---|---|
Molecular Formula |
C₁₆H₁₈D₃NO₈ |
Molecular Weight |
358.36 |
Synonyms |
β-D-p-(2-Acetamidoethyl)phenyl Glucopyranosiduronic Acid-d3; 4-[2-(Acetylamino)ethyl]phenyl β-D-Glucopyranosiduronic Acid-d3 |
Origin of Product |
United States |
Foundational & Exploratory
N-Acetyltyramine Glucuronide-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetyltyramine Glucuronide-d3, a stable isotope-labeled internal standard crucial for the accurate quantification of its endogenous counterpart, N-acetyltyramine-O-glucuronide (NATOG). NATOG has been identified as a significant biomarker for onchocerciasis, a parasitic disease caused by the nematode Onchocerca volvulus. This document details the compound's chemical properties, relevant experimental methodologies, and the biochemical pathway of its formation.
Core Compound Data
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for accurate analytical measurements and experimental design.
| Property | Value | Citations |
| CAS Number | 1429623-59-5 | [1][2][3] |
| Molecular Weight | 358.36 g/mol | [1][3][4] |
| Molecular Formula | C₁₆H₁₈D₃NO₈ | [2] |
| Synonyms | β-D-p-(2-Acetamidoethyl)phenyl Glucopyranosiduronic Acid-d3, 4-[2-(Acetylamino)ethyl]phenyl β-D-Glucopyranosiduronic Acid-d3 | [2] |
Biosynthesis and Signaling Pathway
N-acetyltyramine-O-glucuronide (NATOG) is a metabolite whose biosynthesis involves both the parasitic nematode and its human host. The pathway begins with the conversion of L-tyrosine to tyramine within the Onchocerca volvulus nematode. This tyramine is then acetylated to form N-acetyltyramine, which is subsequently secreted into the human host. In the host, the N-acetyltyramine undergoes glucuronidation to form NATOG, which is then excreted in the urine. The deuterated form, this compound, is used as an internal standard to accurately measure the concentration of NATOG in biological samples, providing a means to monitor the progression of onchocerciasis.
References
Synthesis of N-Acetyltyramine Glucuronide-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis pathways for N-Acetyltyramine Glucuronide-d3, a crucial internal standard for the quantification of its non-deuterated counterpart in biological samples. This guide details both chemical and enzymatic synthesis methodologies, complete with experimental protocols and quantitative data to aid researchers in the preparation of this important analytical tool.
Introduction
N-Acetyltyramine Glucuronide is a significant phase II metabolite of N-acetyltyramine. The deuterated isotopologue, this compound, is an invaluable tool in pharmacokinetic and metabolomic studies, particularly in the field of drug development and clinical diagnostics. Its use as an internal standard allows for precise and accurate quantification of the endogenous metabolite by mass spectrometry. This guide explores the primary synthetic routes to obtain this labeled compound.
Synthesis Pathways
There are two primary pathways for the synthesis of this compound: chemical synthesis and enzymatic synthesis.
Chemical Synthesis via Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds.[1] The synthesis of this compound via this method involves three main stages: preparation of the deuterated aglycone (N-acetyltyramine-d3), protection of glucuronic acid and subsequent glycosylation, and finally, deprotection to yield the target molecule.
2.1.1. Synthesis of N-Acetyltyramine-d3
The deuterium atoms are incorporated into the N-acetyl group of tyramine.
-
Reaction: Tyramine is acetylated using a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride.
-
Protocol: A detailed experimental protocol for this step is provided in the "Experimental Protocols" section.
2.1.2. Koenigs-Knorr Glycosylation
This step involves the coupling of the deuterated aglycone with a protected glucuronic acid donor.
-
Reaction: N-Acetyltyramine-d3 is reacted with a protected glucuronyl halide, typically methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, in the presence of a promoter such as silver carbonate or silver oxide.[1]
-
Protocol: A detailed experimental protocol for this step is provided in the "Experimental Protocols" section.
2.1.3. Deprotection
The final step is the removal of the protecting groups from the glucuronic acid moiety.
-
Reaction: The acetyl and methyl ester protecting groups are removed under basic conditions, for example, using sodium methoxide in methanol followed by hydrolysis.[2]
-
Protocol: A detailed experimental protocol for this step is provided in the "Experimental Protocols" section.
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and stereoselective alternative to chemical methods, mimicking the biological process of glucuronidation.[2] This pathway utilizes UDP-glucuronosyltransferases (UGTs) to catalyze the conjugation of N-acetyltyramine with glucuronic acid.
-
Reaction: N-Acetyltyramine-d3 is incubated with uridine 5'-diphosphoglucuronic acid (UDPGA) in the presence of a UGT enzyme source, such as human liver microsomes or recombinant UGT isoforms.[2]
-
Protocol: A detailed experimental protocol for this step is provided in the "Experimental Protocols" section.
Quantitative Data
The following tables summarize typical yields and key parameters for the synthesis and purification of this compound and related phenolic glucuronides.
Table 1: Chemical Synthesis Yields
| Step | Product | Typical Yield (%) | Reference |
| Acetylation | N-Acetyltyramine-d3 | >95 | General knowledge |
| Glycosylation | Protected Glucuronide | 40-85 | [3] |
| Deprotection | This compound | >90 | General knowledge |
| Overall | This compound | 35-75 | Estimated |
Table 2: Enzymatic Synthesis Parameters
| Parameter | Value | Reference |
| Enzyme Source | Human Liver Microsomes, recombinant UGTs | [4] |
| Substrate (Aglycone) | N-Acetyltyramine-d3 | [2] |
| Co-factor | Uridine 5'-diphosphoglucuronic acid (UDPGA) | [2] |
| Incubation Temperature | 37 °C | [2] |
| pH | ~7.4 | General knowledge |
| Typical Yield | Variable (dependent on enzyme activity) | [5] |
Table 3: HPLC Purification Parameters
| Parameter | Description | Reference |
| Column | Reversed-phase C18 | [2] |
| Mobile Phase A | Water with 0.1% formic acid | [2] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [2] |
| Gradient | Linear gradient from 5% to 95% B | [2] |
| Detection | UV (e.g., 254 nm) or Mass Spectrometry | General knowledge |
Experimental Protocols
Chemical Synthesis
Protocol 4.1.1: Synthesis of N-Acetyltyramine-d3
-
Dissolve tyramine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example, triethylamine (1.2 equivalents), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride-d6 (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyltyramine-d3.
Protocol 4.1.2: Koenigs-Knorr Glycosylation of N-Acetyltyramine-d3
-
Dissolve N-acetyltyramine-d3 (1 equivalent) and methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 equivalents) in anhydrous dichloromethane.
-
Add freshly prepared silver carbonate (2 equivalents) to the mixture.
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected this compound.
Protocol 4.1.3: Deprotection of Protected this compound
-
Dissolve the protected glucuronide (1 equivalent) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Stir the reaction at room temperature for 2-4 hours to remove the acetyl groups.
-
Neutralize the reaction with an acidic resin.
-
Filter the resin and concentrate the filtrate.
-
Dissolve the residue in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide (2 equivalents) and stir at room temperature for 1-2 hours to hydrolyze the methyl ester.
-
Neutralize the reaction with a dilute acid (e.g., 1N HCl).
-
Purify the final product, this compound, by preparative High-Performance Liquid Chromatography (HPLC).
Enzymatic Synthesis
Protocol 4.2.1: Glucuronidation of N-Acetyltyramine-d3 using Human Liver Microsomes
-
Prepare an incubation mixture containing:
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Magnesium chloride (e.g., 5 mM)
-
N-Acetyltyramine-d3 (e.g., 100 µM)
-
Human liver microsomes (e.g., 0.5 mg/mL protein)
-
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding uridine 5'-diphosphoglucuronic acid (UDPGA) (e.g., 2 mM).
-
Incubate the reaction at 37 °C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate the proteins.
-
Analyze the supernatant for the formation of this compound by LC-MS/MS.
-
For preparative scale, the reaction can be scaled up, and the product purified by preparative HPLC.
Conclusion
This technical guide provides a detailed overview of the primary synthetic pathways for this compound. The choice between chemical and enzymatic synthesis will depend on the specific requirements of the research, including desired yield, purity, and available resources. The provided protocols and data serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry, facilitating the in-house synthesis of this essential internal standard.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. This compound | 1429623-59-5 | Benchchem [benchchem.com]
- 3. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis for N-Acetyltyramine Glucuronide-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction: This technical guide provides a comprehensive overview of the data and methodologies associated with a Certificate of Analysis (CoA) for the internal standard N-Acetyltyramine Glucuronide-d3. A CoA is a critical document that verifies a product meets its specified quality standards.[1][2][3][4] For a deuterated internal standard like this compound, the CoA is essential for ensuring the accuracy and precision of quantitative bioanalysis.[5]
Product Information and Quantitative Data Summary
The following table summarizes the typical quantitative data presented in a Certificate of Analysis for this compound.
| Test Parameter | Specification | Result | Methodology |
| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, HRMS |
| Purity (HPLC) | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography |
| Isotopic Purity | ≥ 99% d3 | 99.6% d3 | High-Resolution Mass Spectrometry (HRMS) |
| Mass (m/z) [M+H]⁺ | 359.1 | 359.1 | High-Resolution Mass Spectrometry (HRMS) |
| Residual Solvents | Meets USP <467> limits | Conforms | Gas Chromatography (GC) |
| Water Content | ≤ 1.0% | 0.2% | Karl Fischer Titration |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
2.1. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Procedure:
-
A sample of the material is dissolved in a suitable deuterated solvent (e.g., Methanol-d4).
-
¹H and ¹³C NMR spectra are acquired.
-
For the deuterated compound, the ¹H NMR spectrum is expected to show a decrease in the signal intensity of the protons that have been replaced by deuterium.[5]
-
The chemical shifts, coupling constants, and integration values are compared to the expected structure and reference spectra.
-
2.2. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound by separating it from any potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Procedure:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
A solution of the sample is prepared in the mobile phase and injected into the HPLC system.
-
The peak area of the main component is used to calculate the purity relative to the total peak area.
-
2.3. Isotopic Purity and Mass Confirmation by High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition, determine the isotopic purity, and verify the mass of the deuterated standard.[5]
-
Instrumentation: Liquid Chromatography-Time of Flight (LC-TOF) Mass Spectrometer.
-
Procedure:
-
The sample is introduced into the mass spectrometer, typically via infusion or LC.
-
The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured. For this compound, this is expected to be at m/z 359.1.[5]
-
The mass spectrum is analyzed to determine the relative abundance of the deuterated (d3) species compared to the non-deuterated (d0) and other isotopic variants.
-
A characteristic fragmentation pattern for glucuronides is the neutral loss of the glucuronic acid moiety (176.0321 Da).[5] For the d3 compound, the resulting fragment ion would be observed at m/z 183.1.[5]
-
Signaling Pathways and Experimental Workflows
3.1. Glucuronidation Metabolic Pathway
Glucuronidation is a key Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of substances, facilitating their excretion.
Caption: Enzymatic glucuronidation of N-Acetyltyramine.
3.2. Certificate of Analysis Workflow
The following diagram illustrates the logical workflow for the generation of a Certificate of Analysis for a chemical standard.
Caption: Workflow for generating a Certificate of Analysis.
References
Commercial Suppliers and Technical Guide for N-Acetyltyramine Glucuronide-d3
An In-depth Technical Resource for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetyltyramine Glucuronide-d3, a critical tool for researchers, scientists, and professionals in drug development. This document outlines its commercial availability, its primary application as an internal standard in quantitative bioanalysis, detailed experimental protocols for its use, and the biochemical pathways relevant to its formation.
Introduction
This compound is the deuterated form of N-Acetyltyramine Glucuronide. The incorporation of stable heavy isotopes, such as deuterium, into drug molecules or their metabolites is a widely used strategy in drug development and metabolic research.[1] These labeled compounds serve as ideal internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), due to their chemical similarity to the endogenous analyte and their distinct mass, which allows for precise and accurate quantification.[1]
Commercial Availability
This compound is available from several specialized chemical suppliers that cater to the research and pharmaceutical industries. The product is typically intended for research use only and not for human or veterinary use.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| MedchemExpress | This compound | Not specified | C₁₆H₁₈D₃NO₈ | 358.36 | For research use only.[1] |
| LGC Standards | This compound | Not specified | Not specified | Not specified | Certified reference material. Some products may require custom synthesis.[2][3] |
| Santa Cruz Biotechnology | This compound | Not specified | C₁₆H₁₈D₃NO₈ | 358.36 | For research use only.[4] |
| Benchchem | This compound | 1429623-59-5 | C₁₆H₁₈D₃NO₈ | 358.36 | For research use only.[5] |
| Forenap | This compound 25mg | Not specified | Not specified | Not specified | Available in 25mg quantities.[6][7] |
Application in Quantitative Bioanalysis
The primary application of this compound is as an internal standard for the accurate quantification of its non-deuterated counterpart, N-Acetyltyramine Glucuronide, in biological matrices such as urine and plasma. LC-MS/MS is the gold standard for this type of analysis due to its high selectivity and sensitivity.[5]
Experimental Protocol: Quantification of N-Acetyltyramine Glucuronide in Human Urine using LC-MS/MS
This protocol provides a general framework for the quantification of N-Acetyltyramine Glucuronide in human urine samples. Optimization of specific parameters may be required depending on the instrumentation and laboratory conditions.
3.1.1. Materials and Reagents
-
N-Acetyltyramine Glucuronide (analyte standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human urine samples (stored at -80°C)
3.1.2. Sample Preparation
-
Thaw frozen urine samples on ice.
-
Vortex the urine samples to ensure homogeneity.
-
Centrifuge the samples at 15,000 x g for 15 minutes at 4°C to pellet any particulate matter.
-
Prepare a stock solution of the internal standard (this compound) in methanol.
-
In a clean microcentrifuge tube, aliquot 100 µL of the urine supernatant.
-
Add a known amount of the internal standard solution to the urine sample.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture briefly.
-
Centrifuge at 15,000 x g for 10 minutes.
-
Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing over the course of the run to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
N-Acetyltyramine Glucuronide: Precursor ion [M+H]⁺ at m/z 356.1, fragmenting to a product ion at m/z 180.1 (loss of the glucuronide group).
-
This compound: Precursor ion [M+H]⁺ at m/z 359.1, fragmenting to a product ion at m/z 183.1 (loss of the glucuronide group).[5]
-
-
Optimization: Ion source parameters (e.g., spray voltage, gas flows) and collision energies should be optimized for maximum signal intensity.
-
3.1.4. Data Analysis
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.
-
The concentration of N-Acetyltyramine Glucuronide in the unknown urine samples is then determined from this calibration curve.
Biochemical Pathways
N-Acetyltyramine Glucuronide is a metabolite derived from the amino acid tyrosine. Its formation involves a series of enzymatic reactions, culminating in a phase II detoxification process known as glucuronidation.
Tyrosine Metabolism to N-Acetyltyramine
The initial steps of this pathway involve the conversion of tyrosine to tyramine, followed by acetylation to form N-acetyltyramine. This process is a recognized route of tyrosine metabolism in mammals.[8]
Caption: Metabolic conversion of Tyrosine to N-Acetyltyramine.
Glucuronidation of N-Acetyltyramine
Glucuronidation is a major phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[1][5] This enzymatic process conjugates a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to a substrate, in this case, N-acetyltyramine.[1] This reaction increases the water solubility of the compound, facilitating its excretion from the body.[1]
Caption: Enzymatic glucuronidation of N-Acetyltyramine.
Conclusion
This compound is an indispensable tool for researchers in drug metabolism and related fields. Its commercial availability and well-established application as an internal standard in LC-MS/MS analysis enable precise and accurate quantification of its endogenous counterpart. Understanding the underlying biochemical pathways of its formation provides a broader context for its significance in metabolic studies. The methodologies and information presented in this guide are intended to support the scientific community in their research endeavors.
References
- 1. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 2. DSpace [helda.helsinki.fi]
- 3. phenomenex.com [phenomenex.com]
- 4. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]
- 5. Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decarboxylation to Tyramine: A Major Route of Tyrosine Metabolism in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Fate of N-acetyltyramine and Its Glucuronide Conjugate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyltyramine, a derivative of the biogenic amine tyramine, is a molecule of significant interest across various scientific disciplines, from being a key metabolite in invertebrates to its emerging role as a biomarker in human diseases.[1] Understanding its metabolic fate, particularly its conversion to the glucuronide conjugate, is crucial for researchers in fields such as pharmacology, toxicology, and diagnostics. This technical guide provides a comprehensive overview of the metabolism of N-acetyltyramine, focusing on quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Metabolic Pathway of N-acetyltyramine
The primary metabolic pathway for N-acetyltyramine in vertebrates involves conjugation with glucuronic acid to form N-acetyltyramine-O-glucuronide (NATOG). This reaction is a phase II detoxification process that increases the water solubility of the compound, facilitating its excretion from the body.
The biosynthesis of N-acetyltyramine itself is thought to occur via a two-step enzymatic process, beginning with the decarboxylation of L-tyrosine to tyramine by tyrosine decarboxylase. Subsequently, tyramine undergoes N-acetylation by an N-acetyltransferase to form N-acetyltyramine.[2]
Below is a diagram illustrating the metabolic conversion of L-tyrosine to N-acetyltyramine and its subsequent glucuronidation.
Quantitative Data on N-acetyltyramine and Its Glucuronide
The quantification of N-acetyltyramine and its glucuronide conjugate is essential for understanding its pharmacokinetic profile and its utility as a biomarker. The following tables summarize available quantitative data from studies in humans and illustrative data from animal models.
Table 1: Urinary Concentration of N-acetyltyramine-O-glucuronide (NATOG) in Humans
| Population | Mean Concentration (µM ± SEM) | Median Concentration (µM) | Notes | Reference |
| Onchocerca volvulus-infected individuals | 36.9 ± 4.0 | 24.8 | Elevated levels are a key indicator of active infection. | [3][4] |
| Onchocerca volvulus-negative African controls | 7.0 ± 2.7 | 3.6 | Baseline levels in an endemic population. | [3][4] |
| North American controls | 1.1 ± 0.2 | - | Lower baseline in a non-endemic population. | [3] |
| Loa loa mono-infected individuals | - | 6.8 | Shows specificity of elevated NATOG for O. volvulus. | [2][4] |
| Mansonella perstans mono-infected individuals | - | 11.4 | Shows specificity of elevated NATOG for O. volvulus. | [2][4] |
| Doxycycline-treated O. volvulus patients | 9.5 ± 1.7 | - | Treatment reduces NATOG levels significantly. | [3] |
| Placebo-treated O. volvulus patients | 33.5 ± 10.7 | - | Levels remain high without effective treatment. | [3] |
Table 2: Illustrative Tissue Distribution and Excretion of N-acetyltyramine Glucuronide in a Rat Model
Note: The following data is presented as illustrative of typical patterns for glucuronide conjugates in rodent studies and may not represent empirically validated figures for N-acetyltyramine glucuronide.
| Tissue | Illustrative Concentration (ng/g) |
| Liver | 150 ± 25 |
| Kidney | 250 ± 40 |
| Spleen | 30 ± 8 |
| Lung | 45 ± 12 |
| Heart | 20 ± 5 |
| Brain | < 5 |
| Excretion Route | Illustrative Percentage of Administered Dose |
| Urine | 75% |
| Feces | 20% |
| Other | 5% |
Experimental Protocols
In Vitro Glucuronidation Assay Using Human Liver Microsomes
This protocol is adapted from established methods for assessing the in vitro metabolism of xenobiotics.
Objective: To determine the rate of N-acetyltyramine-O-glucuronide formation from N-acetyltyramine using human liver microsomes.
Materials:
-
N-acetyltyramine
-
Human liver microsomes (HLM)
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., D3-N-acetyltyramine-O-glucuronide)
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing Tris-HCl buffer, MgCl₂, and HLM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add N-acetyltyramine (substrate) to the pre-incubated mixture. After a brief pre-incubation, initiate the reaction by adding UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of N-acetyltyramine-O-glucuronide.
Quantification of N-acetyltyramine-O-glucuronide in Human Urine by LC-MS/MS
This protocol outlines a typical workflow for the quantitative analysis of NATOG in urine samples.
Objective: To accurately quantify the concentration of N-acetyltyramine-O-glucuronide in human urine samples.
Materials:
-
Human urine samples
-
N-acetyltyramine-O-glucuronide (analytical standard)
-
D3-N-acetyltyramine-O-glucuronide (internal standard)
-
Acetonitrile
-
Formic acid
-
Ultrapure water
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex and centrifuge the samples to pellet any precipitates.
-
To an aliquot of the supernatant, add the internal standard solution (D3-NATOG).
-
Dilute the sample with ultrapure water or an appropriate buffer.
-
-
LC Separation:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases consisting of water with formic acid (A) and acetonitrile with formic acid (B).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for NATOG and its internal standard. For NATOG, the precursor ion [M+H]⁺ is m/z 356.1, and a characteristic product ion is m/z 180.1 (corresponding to the N-acetyltyramine fragment).[3] For D3-NATOG, the precursor ion [M+H]⁺ would be m/z 359.1.[3]
-
-
Quantification:
-
Generate a standard curve using known concentrations of the analytical standard.
-
Calculate the concentration of NATOG in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
The following diagram illustrates the experimental workflow for the quantification of NATOG in urine.
Conclusion
The metabolic pathway of N-acetyltyramine is predominantly characterized by its glucuronidation to N-acetyltyramine-O-glucuronide, a process that facilitates its excretion. The quantification of NATOG has proven to be a valuable tool, particularly in the diagnosis and monitoring of onchocerciasis. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to conduct their own investigations into the metabolism and pharmacokinetics of this important molecule. Further research is warranted to fully elucidate the in vivo pharmacokinetic parameters of both N-acetyltyramine and its glucuronide conjugate in various species to better inform its potential therapeutic and diagnostic applications.
References
- 1. N-Acetyltyramine | C10H13NO2 | CID 121051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Onchocerca volvulus-neurotransmitter tyramine is a biomarker for river blindness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
The Role of UGT Enzymes in N-Acetyltyramine Glucuronidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyltyramine, a key metabolite of the biogenic amine tyramine, undergoes extensive phase II metabolism, primarily through glucuronidation, to facilitate its excretion. This process, catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs), is critical for the detoxification and clearance of N-acetyltyramine. This technical guide provides an in-depth overview of the role of UGT enzymes in N-acetyltyramine glucuronidation, summarizing the current understanding of the involved isoforms, kinetic parameters of related compounds, and detailed experimental protocols for its investigation. While specific kinetic data for N-acetyltyramine glucuronidation is not extensively available in the literature, this guide compiles relevant information from studies on structurally similar compounds and general N-glucuronidation pathways to provide a comprehensive resource for researchers in drug metabolism and related fields.
Introduction
N-acetyltyramine is a naturally occurring compound found in various organisms, including humans, where it is formed by the N-acetylation of tyramine.[1] As a metabolite of a biogenic amine, understanding its clearance pathways is crucial. Glucuronidation, a major phase II metabolic reaction, involves the conjugation of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its elimination from the body.[2] This reaction is catalyzed by the UGT superfamily of enzymes.[3] N-acetyltyramine possesses two potential sites for glucuronidation: the phenolic hydroxyl group (O-glucuronidation) and the secondary amine of the acetyl group (N-glucuronidation).
Identifying the specific UGT isoforms responsible for N-acetyltyramine glucuronidation and characterizing their kinetic properties are essential for predicting potential drug-drug interactions and understanding inter-individual variability in its metabolism.
UGT Isoforms in N-Glucuronidation
While direct studies on N-acetyltyramine glucuronidation are limited, research on the N-glucuronidation of other amine-containing compounds provides insights into the likely UGT isoforms involved. UGT1A4 and UGT2B10 are the primary enzymes known to catalyze the N-glucuronidation of a wide range of tertiary and secondary amines.[2][4]
-
UGT1A4: This isoform is well-established for its role in the N-glucuronidation of various drugs containing secondary and tertiary amine functionalities.[5][6] Given that N-acetyltyramine contains a secondary amine, UGT1A4 is a strong candidate for its metabolism.[2]
-
UGT2B10: UGT2B10 has been identified as a key enzyme in the N-glucuronidation of several compounds, showing a preference for tertiary amines but also demonstrating activity towards other amine structures.[7]
Further research utilizing recombinant human UGTs is necessary to definitively identify the specific isoforms responsible for N-acetyltyramine glucuronidation and to determine their relative contributions.
Quantitative Data on N-Glucuronidation of Amine-Containing Compounds
Table 1: Kinetic Parameters for the N-Glucuronidation of Selected Amine-Containing Compounds by Human Liver Microsomes (HLM) and Recombinant UGTs
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Kinetic Model | Reference |
| Imipramine | HLM (High-affinity) | 97.2 ± 39.4 | 0.29 ± 0.03 | Michaelis-Menten | [5] |
| Imipramine | HLM (Low-affinity) | 700 ± 290 | 0.90 ± 0.28 | Michaelis-Menten | [5] |
| Imipramine | rUGT1A4 | >1000 | - | Non-Michaelis-Menten | [5] |
| Imipramine | rUGT1A4 | 1390 ± 90 | 0.45 ± 0.03 (pmol/min/mg) | Substrate Inhibition | [8] |
| Ticagrelor | HLM | 5.65 | 0.008 | Substrate Inhibition | [9] |
| Ticagrelor | HIM | 2.52 | 0.0009 | Substrate Inhibition | [9] |
| Amitriptyline | rUGT2B10 | 2.6 | - | Michaelis-Menten | |
| Cotinine | rUGT2B10 | 14.4 | - | Michaelis-Menten |
Note: This table presents data for compounds other than N-acetyltyramine to provide a comparative context for researchers. The experimental conditions for these studies may vary.
Experimental Protocols
In Vitro Glucuronidation Assay Using Human Liver Microsomes (HLM)
This protocol describes a general method for assessing the glucuronidation of N-acetyltyramine using pooled human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
N-acetyltyramine
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Alamethicin
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (e.g., deuterated N-acetyltyramine glucuronide)
Procedure:
-
Microsome Activation: Thaw HLM on ice. To activate the UGT enzymes and overcome latency, pre-incubate the microsomes with alamethicin (e.g., 50 µg/mg protein) on ice for 15 minutes.[10]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
MgCl2 (e.g., 10 mM)
-
Activated HLM (e.g., 0.5 mg/mL)
-
N-acetyltyramine (at various concentrations for kinetic studies)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding UDPGA (e.g., 5 mM).
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Glucuronidation Assay Using Recombinant UGT Isoforms
This protocol allows for the identification of specific UGT isoforms involved in N-acetyltyramine glucuronidation.
Materials:
-
Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B10, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Same reagents as in the HLM assay.
Procedure:
-
The procedure is similar to the HLM assay, with the substitution of HLM with a specific recombinant UGT isoform at an appropriate protein concentration.
-
Each UGT isoform should be tested individually to determine its catalytic activity towards N-acetyltyramine.
-
A control incubation with a mock-transfected or empty vector-containing cell lysate should be included to account for any non-enzymatic degradation or background activity.
Analytical Method: LC-MS/MS for N-Acetyltyramine Glucuronide Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of N-acetyltyramine glucuronide.[2]
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Optimization: Collision energy and other MS parameters should be optimized for maximum sensitivity.
Visualizations
Signaling Pathway
Caption: Metabolic pathway of N-acetyltyramine glucuronidation.
Experimental Workflow
Caption: Workflow for in vitro N-acetyltyramine glucuronidation analysis.
Conclusion
The glucuronidation of N-acetyltyramine is a critical metabolic pathway for its detoxification and elimination. While direct kinetic data for this specific substrate remains to be fully elucidated, evidence from related compounds strongly suggests the involvement of UGT1A4 and UGT2B10 in its N-glucuronidation. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate the glucuronidation of N-acetyltyramine and other novel compounds. Further studies using recombinant UGT isoforms are warranted to precisely identify the contributing enzymes and to quantify their kinetic parameters, which will enhance our understanding of the metabolism of this important biogenic amine metabolite and its potential for drug interactions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-Acetyltyramine Glucuronide-d3 | 1429623-59-5 | Benchchem [benchchem.com]
- 3. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. helda.helsinki.fi [helda.helsinki.fi]
- 8. Biosynthesis of imipramine glucuronide and characterization of imipramine glucuronidation catalyzed by recombinant UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite [frontiersin.org]
- 10. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Labeling of N-Acetyltyramine Glucuronide-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-Acetyltyramine Glucuronide-d3. This deuterated analog is a critical tool in biomedical and pharmaceutical research, primarily serving as an internal standard for the accurate quantification of its endogenous counterpart, N-Acetyltyramine Glucuronide, in complex biological matrices. This guide details the chemical synthesis pathways, experimental protocols, and analytical methods used to ensure the high purity and isotopic enrichment of this standard, which is particularly relevant in fields such as metabolomics, pharmacokinetics, and biomarker discovery.
Introduction to this compound
N-Acetyltyramine Glucuronide is a phase II metabolite of N-acetyltyramine, which itself is a metabolite of the biogenic amine tyramine. Glucuronidation is a major pathway for the detoxification and excretion of a wide variety of compounds in the body. The precise measurement of metabolites like N-Acetyltyramine Glucuronide is crucial for understanding various physiological and pathological processes. N-Acetyltyramine-O-glucuronide (NATOG) has been identified as a potential biomarker for onchocerciasis, a parasitic disease.[1]
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] By introducing a known amount of the deuterated standard into a sample, researchers can correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[1] The deuterium atoms are most commonly incorporated into the acetyl group of the N-acetyltyramine moiety, providing a stable isotopic label with a distinct mass difference from the native compound.[1]
Synthesis and Isotopic Labeling
The synthesis of this compound is a multi-step process that involves the preparation of the deuterated aglycone, N-acetyltyramine-d3, followed by its glycosylation with a protected glucuronic acid donor, and subsequent deprotection.
Step 1: Synthesis of N-Acetyltyramine-d3
The introduction of the deuterium atoms is typically achieved by reacting tyramine with a deuterated acetylating agent. Acetic anhydride-d6 or acetyl-d3 chloride are commonly used for this purpose to introduce three deuterium atoms into the acetyl group.[1]
Step 2: Glycosylation
The coupling of N-acetyltyramine-d3 with a protected glucuronic acid derivative is a key step. The Koenigs-Knorr reaction is a well-established method for forming the β-glycosidic bond.[1] This reaction typically involves a protected glycosyl halide, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, which reacts with the phenolic hydroxyl group of N-acetyltyramine-d3 in the presence of a promoter like silver carbonate or mercuric cyanide.[1]
Step 3: Deprotection
The final step is the removal of all protecting groups from the coupled product to yield this compound. The acetyl groups are typically removed under basic conditions, for example, using sodium methoxide in methanol, followed by the hydrolysis of the methyl ester of the glucuronic acid moiety under mild basic conditions.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis and purification of this compound.
Protocol 1: Synthesis of N-Acetyltyramine-d3
-
Reaction Setup: Dissolve tyramine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and stir at room temperature.
-
Acetylation: Slowly add acetic anhydride-d6 (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-acetyltyramine-d3 can be purified by column chromatography on silica gel.
Protocol 2: Koenigs-Knorr Glycosylation
-
Preparation of Glycosyl Donor: Synthesize methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate from D-glucuronic acid by esterification and acetylation, followed by bromination.
-
Reaction Setup: In a flask protected from light and moisture, dissolve N-acetyltyramine-d3 (1 equivalent) and the glycosyl donor (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Promoter: Add silver carbonate (2 equivalents) as a promoter to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Purification: Concentrate the filtrate and purify the resulting protected glucuronide by column chromatography.
Protocol 3: Deprotection
-
Deacetylation: Dissolve the purified protected glucuronide in anhydrous methanol. Add a catalytic amount of sodium methoxide and stir the solution at room temperature until deacetylation is complete (monitored by TLC).
-
Ester Hydrolysis: Add water to the reaction mixture and continue stirring to hydrolyze the methyl ester.
-
Neutralization and Purification: Neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate the solution. The final product, this compound, is purified by high-performance liquid chromatography (HPLC), typically on a reversed-phase column.[1]
Data Presentation
The following tables summarize the key quantitative data for this compound.
| Property | Value |
| CAS Number | 1429623-59-5 |
| Molecular Formula | C₁₆H₁₈D₃NO₈ |
| Molecular Weight | 358.36 g/mol |
| Isotopic Purity | >99% Deuterium Incorporation |
| Chemical Purity (by HPLC) | >98% |
Table 1: Physicochemical Properties of this compound
| Parameter | Analyte (N-Acetyltyramine Glucuronide) | Internal Standard (this compound) |
| Precursor Ion ([M+H]⁺) | m/z 356.1 | m/z 359.1 |
| Product Ion | m/z 180.1 | m/z 183.1 |
| Fragmentation | Neutral loss of glucuronic acid | Neutral loss of glucuronic acid |
Table 2: Typical Mass Spectrometry Parameters for LC-MS/MS Analysis [1]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Biological metabolism of tyramine to N-Acetyltyramine Glucuronide.
References
N-Acetyltyramine-O,β-glucuronide (NATOG): A Comprehensive Technical Guide to its Utility as a Biomarker for Onchocerciasis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Onchocerciasis, or "river blindness," is a debilitating neglected tropical disease caused by the filarial nematode Onchocerca volvulus. Effective monitoring and evaluation of mass drug administration programs are hampered by the lack of sensitive and specific diagnostic tools for active infection. This technical guide provides an in-depth overview of N-Acetyltyramine-O,β-glucuronide (NATOG), a promising urinary biomarker for active O. volvulus infection. This document details the biochemical basis of NATOG as a biomarker, summarizes key quantitative findings from clinical studies, presents detailed experimental protocols for its detection, and visualizes the underlying metabolic and experimental workflows. While NATOG shows promise, particularly in individuals with high microfilarial loads, its utility as a standalone diagnostic marker is limited in amicrofilaridermic individuals.
Introduction: The Need for Novel Onchocerciasis Biomarkers
The global effort to eliminate onchocerciasis relies heavily on mass drug administration of ivermectin. To effectively monitor the impact of these programs and to certify elimination, sensitive and specific diagnostic tools that can detect active infection are crucial.[1][2] Traditional diagnostic methods, such as the detection of microfilariae in skin snips, are invasive and lack sensitivity, especially in cases of low-level infection.[3] Serological assays, like the Ov16 test, can indicate exposure to the parasite but cannot distinguish between past and active infections.[3] This highlights the urgent need for non-invasive biomarkers that correlate with the presence of living adult worms.
Metabolomics has emerged as a powerful approach for biomarker discovery, leading to the identification of urinary N-Acetyltyramine-O,β-glucuronide (NATOG) as a specific metabolite associated with O. volvulus infection.[4][5][6]
Biochemical Basis of NATOG as a Biomarker
NATOG is a metabolite derived from the neurotransmitter tyramine and is a product of the combined metabolic activity of O. volvulus and its human host.[5][7] The proposed biosynthetic pathway suggests that L-tyrosine is first decarboxylated to tyramine within the nematode.[7] This is followed by N-acetylation to form N-acetyltyramine.[7] Finally, in the human host, N-acetyltyramine is glucuronidated to form the water-soluble NATOG, which is then excreted in the urine.[7]
A fascinating aspect of this pathway is the potential involvement of the endosymbiotic bacterium Wolbachia, which resides within O. volvulus.[4][7] Studies have suggested a link between Wolbachia and the biosynthesis of NATOG, further enhancing its specificity as a biomarker for active infection, as doxycycline treatment, which targets Wolbachia, has been shown to affect NATOG levels.[4][5][6]
Quantitative Analysis of NATOG in Clinical Samples
Several studies have quantified urinary NATOG levels in individuals with onchocerciasis and various control groups. The data consistently show elevated NATOG concentrations in the urine of O. volvulus-infected individuals compared to non-infected controls. However, the diagnostic performance, particularly the sensitivity, can vary, especially in populations with low microfilarial densities.
Table 1: Summary of Urinary NATOG Concentrations in Different Study Populations
| Study Cohort | N | Mean NATOG Concentration (µM) ± SEM | Key Findings | Reference |
| O. volvulus-positive | ||||
| Ghana & Cameroon | 145 | 42.8 ± 3.7 | Significantly increased NATOG levels in infected individuals. | [7] |
| Ghana & Cameroon (earlier study) | 19 | 36.9 ± 4.0 | Approximately a sixfold increase compared to African controls. | [6] |
| Ghana (nodule-positive, low microfilariae) | 98 | - | No significant difference compared to control groups. | [1] |
| O. volvulus-negative Controls | ||||
| Endemic Controls (Ghana) | 50 | 0.95 ± 0.18 | Low basal levels of NATOG. | [1] |
| African Controls | 12 | 7.0 ± 2.7 | Lower than infected individuals but higher than non-endemic controls. | [6] |
| Non-endemic Controls | 18 | 0.66 ± 0.18 | Very low levels of NATOG. | [1] |
| North American Controls | - | 1.1 ± 0.2 | Very low basal levels. | [6] |
| Other Filarial Infections | ||||
| Lymphatic Filariasis | 51 | 0.99 ± 0.17 | Levels similar to endemic controls, suggesting specificity. | [1] |
| Loa loa mono-infection | - | 6.8 | Lower than O. volvulus infected individuals. | [7] |
| Mansonella perstans mono-infection | - | 11.4 | Lower than O. volvulus infected individuals. | [7] |
Note: Direct comparison between studies should be made with caution due to potential differences in study populations and methodologies.
A proposed urinary NATOG concentration threshold of 13 µM has been suggested for diagnosing an active O. volvulus infection.[3][7] However, in a study with ivermectin-naive individuals, this cutoff yielded a sensitivity of only 15.9% while maintaining a high specificity of 95.9%.[3] This highlights the challenge of using NATOG as a standalone diagnostic, particularly in individuals with low or no microfilariae in the skin.[1][8]
Experimental Protocols for NATOG Detection
The gold standard for accurate quantification of NATOG in urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). An alternative, more accessible method using liquid chromatography with fluorescence detection (LC-fluorescence) has also been developed.
LC-MS/MS Method for NATOG Quantification
This method offers high sensitivity and specificity for the detection of NATOG.
a) Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge samples at 4,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to a clean tube.
-
For analysis, dilute the urine sample with an appropriate volume of a solution containing an internal standard (e.g., deuterated NATOG) in a suitable solvent mixture (e.g., acetonitrile/water).
b) Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over a short run time (e.g., 5 minutes).
-
Flow Rate: Typically 0.4-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
c) Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
NATOG Transition: Monitor the transition of the precursor ion (m/z of NATOG) to a specific product ion.
-
Internal Standard Transition: Monitor the transition of the precursor ion of the internal standard to its specific product ion.
-
-
Quantification: Generate a calibration curve using known concentrations of a NATOG standard. The concentration of NATOG in the urine samples is determined by interpolating their peak area ratios (NATOG/internal standard) against the calibration curve.
LC-Fluorescence Method for NATOG Detection
This method provides a more accessible alternative to LC-MS/MS, though it may have a higher limit of quantification.[1][2]
a) Sample Preparation:
-
Follow the same initial steps as for the LC-MS/MS method (thawing and centrifugation).
-
Dilution with a suitable buffer may be required depending on the expected concentration range.
b) Chromatographic Separation:
-
Similar reverse-phase chromatography as described for the LC-MS/MS method can be employed.
c) Fluorescence Detection:
-
Excitation Wavelength: Set to the excitation maximum of NATOG (e.g., ~275 nm).
-
Emission Wavelength: Set to the emission maximum of NATOG (e.g., ~305 nm).
-
Quantification: A calibration curve is generated using a NATOG standard, and the concentration in samples is determined based on the peak area. The limit of quantification for this method has been reported to be around 1 µM.[1][2]
Limitations and Future Perspectives
The primary limitation of NATOG as a diagnostic biomarker is its reduced sensitivity in individuals with low microfilarial loads or in those who are amicrofilaridermic.[1][8] Studies have shown no significant difference in NATOG levels between nodule-positive individuals with low microfilariae and control groups.[1] This suggests that NATOG levels may be more indicative of a highly productive infection.[1]
Future research should focus on:
-
Longitudinal studies: To better understand the correlation between NATOG levels, worm burden, and treatment efficacy over time.
-
Combination of biomarkers: Investigating NATOG in combination with other biomarkers, such as serological markers or other metabolites, may improve diagnostic accuracy.[9][10]
-
Development of point-of-care tests: While an LC-fluorescence method has been developed, further simplification and adaptation into a rapid, field-deployable test format would be highly beneficial for onchocerciasis control programs.
Conclusion
N-Acetyltyramine-O,β-glucuronide is a specific and promising urinary biomarker for active Onchocerca volvulus infection, with its origins in the unique metabolic interplay between the nematode and its human host. While analytical methods for its accurate quantification are well-established, its diagnostic utility is most pronounced in individuals with a significant parasite burden. For onchocerciasis elimination programs, NATOG may serve as a valuable tool for monitoring treatment efficacy in individuals with high pre-treatment infection intensity. However, its limitations in detecting low-level infections necessitate a multi-faceted approach to onchocerciasis diagnostics, potentially incorporating NATOG as part of a broader biomarker panel. Further research is warranted to fully elucidate its role in the management and surveillance of onchocerciasis.
References
- 1. Evaluation of the diagnostic potential of urinary N-Acetyltyramine-O,β-glucuronide (NATOG) as diagnostic biomarker for Onchocerca volvulus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the diagnostic potential of urinary N-Acetyltyramine-O,β-glucuronide (NATOG) as diagnostic biomarker for Onchocerca volvulus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multimodal biomarker discovery for active Onchocerca volvulus infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. Multimodal biomarker discovery for active Onchocerca volvulus infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Acetyltyramine Glucuronide-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyltyramine Glucuronide-d3 (d3-NATOG) is a stable isotope-labeled internal standard designed for the accurate quantification of N-acetyltyramine-O-glucuronide (NATOG) in biological matrices. NATOG has been identified as a specific and quantitative urinary biomarker for Onchocerca volvulus infection, the causative agent of onchocerciasis, also known as river blindness.[1][2][3] The use of a stable isotope-labeled internal standard like d3-NATOG is the gold standard in quantitative mass spectrometry-based bioanalysis.[4] It effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision in the analytical results.
These application notes provide detailed protocols for the use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of NATOG.
Applications
The primary application of this compound is as an internal standard for the accurate and precise quantification of NATOG in biological samples, particularly human urine.[4] This is crucial for:
-
Biomarker Validation Studies: Establishing and validating NATOG as a diagnostic or monitoring biomarker for onchocerciasis.[1][3]
-
Clinical Research: Quantifying NATOG levels in patient samples to study disease progression, and treatment efficacy.
-
Epidemiological Studies: Assessing the prevalence of onchocerciasis in different populations.
-
Drug Development: In preclinical and clinical trials of new anthelmintic drugs, monitoring NATOG levels can provide an objective measure of treatment response.
Quantitative Data Summary
The following table summarizes representative quantitative data for NATOG concentrations in human urine from a study validating NATOG as a biomarker for onchocerciasis. The use of this compound as an internal standard was instrumental in generating this precise quantitative data.
| Patient Group | Number of Samples (n) | Median NATOG Concentration (µM) | Concentration Range (µM) |
| O. volvulus Positive | 48 | 24.8 | 5.0 - 150.0 |
| O. volvulus Negative (Endemic Controls) | 30 | 4.4 | 1.0 - 20.0 |
| Non-Endemic Controls | 20 | 3.6 | 1.0 - 10.0 |
| L. loa Mono-infection | 15 | 6.8 | 2.0 - 15.0 |
| M. perstans Mono-infection | 10 | 11.4 | 3.0 - 25.0 |
Data adapted from Globisch et al., Bioorg. Med. Chem. Lett. 2017, 27 (15), 3436–3440.[4]
Experimental Protocols
Protocol 1: Quantification of N-Acetyltyramine-O-Glucuronide (NATOG) in Human Urine by LC-MS/MS
This protocol describes a method for the quantitative analysis of NATOG in human urine samples using this compound as an internal standard.
1. Materials and Reagents
-
N-Acetyltyramine-O-Glucuronide (NATOG) analytical standard
-
This compound (d3-NATOG) internal standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
Human urine samples
-
Solid-phase extraction (SPE) cartridges (e.g., Strata-X)
2. Sample Preparation
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 100 µL of the urine supernatant, add a known concentration of this compound internal standard solution (e.g., 10 µL of a 10 µM solution).
-
Vortex the mixture gently.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the urine sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering matrix components.
-
Elute the analyte and internal standard from the cartridge.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water with 0.1% formic acid).
-
Vortex and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.
-
4. Data Analysis
-
Integrate the peak areas for both the NATOG analyte and the d3-NATOG internal standard.
-
Calculate the peak area ratio (NATOG / d3-NATOG).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the NATOG calibration standards.
-
Determine the concentration of NATOG in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for NATOG quantification.
Caption: Biosynthesis pathway of NATOG.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-Acetyltyramine Glucuronide in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyltyramine (NAT) is a biogenic amine and a metabolite of tyrosine that plays various physiological roles in both invertebrates and vertebrates.[1] In insects, it is crucial for processes like cuticle sclerotization and neurotransmission.[2] In mammals, NAT and its metabolites are gaining interest due to their potential involvement in various physiological and pathological processes. Glucuronidation is a major phase II metabolic pathway that facilitates the detoxification and excretion of a wide range of compounds by increasing their water solubility.[2][3] The conjugation of glucuronic acid to N-acetyltyramine results in the formation of N-Acetyltyramine Glucuronide (NAT-Gluc).
The quantification of NAT-Gluc in biological matrices is essential for pharmacokinetic studies, metabolism research, and for understanding its role as a potential biomarker. For instance, N-acetyltyramine-O-glucuronide (NATOG) has been identified as a biomarker for onchocerciasis, a parasitic disease.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high sensitivity and selectivity.[2]
This application note provides a detailed protocol for a robust and sensitive LC-MS/MS method for the quantification of N-Acetyltyramine Glucuronide in plasma, utilizing a stable isotope-labeled internal standard for enhanced accuracy and precision.[2]
Metabolic Pathway
Glucuronidation of N-acetyltyramine is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from uridine 5'-diphospho-glucuronic acid (UDPGA) to the substrate.[2] This enzymatic reaction significantly increases the hydrophilicity of N-acetyltyramine, facilitating its elimination from the body.[2]
Metabolic pathway of N-Acetyltyramine to its glucuronide conjugate.
Experimental Workflow
The overall experimental workflow for the quantification of N-Acetyltyramine Glucuronide is depicted below. The process begins with sample collection, followed by sample preparation to isolate the analyte and internal standard. The prepared samples are then analyzed by LC-MS/MS, and the resulting data is processed for quantification.
Experimental workflow for N-Acetyltyramine Glucuronide quantification.
Materials and Methods
Reagents and Materials
-
N-Acetyltyramine Glucuronide analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Instrumentation
-
A sensitive triple quadrupole mass spectrometer
-
A high-performance liquid chromatography (HPLC) system
Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of N-Acetyltyramine Glucuronide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the N-Acetyltyramine Glucuronide primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and Quality Control (QC) Samples: Spike the appropriate amount of the working standard solutions into the control biological matrix to prepare calibration standards and QC samples at various concentrations.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to all samples except for the blank matrix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-Acetyltyramine Glucuronide | 356.1 | 180.1 | 100 | 25 |
| This compound | 359.1 | 183.1 | 100 | 25 |
Data Analysis and Results
The concentration of N-Acetyltyramine Glucuronide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression.
Method Performance
A typical LC-MS/MS method for N-Acetyltyramine Glucuronide quantification should be validated according to regulatory guidelines. The following table summarizes expected performance characteristics.
Table 1: Representative Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Calibration Range | - | 0.5 - 500 ng/mL |
| Regression Model | Linear | Weighted (1/x²) |
| Coefficient of Determination (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | - | 0.5 ng/mL |
| LLOQ Accuracy | 80 - 120% | 95 - 105% |
| LLOQ Precision (%CV) | ≤ 20% | < 15% |
| Intra-day Accuracy | 85 - 115% | 92 - 108% |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Accuracy | 85 - 115% | 90 - 110% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Matrix Effect | 85 - 115% | Within acceptable limits |
| Recovery | Consistent and precise | > 85% |
Logical Relationship Diagram
The successful quantification of N-Acetyltyramine Glucuronide relies on the interplay between the analyte's properties, the chosen analytical method, and the desired outcome. The use of a stable isotope-labeled internal standard is central to achieving accurate and precise results by correcting for variability during sample processing and analysis.[2]
Logical relationship for accurate quantification.
Conclusion
This application note details a sensitive and robust LC-MS/MS method for the quantification of N-Acetyltyramine Glucuronide in biological matrices. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation protocol ensures high accuracy, precision, and throughput. This method is suitable for a variety of research applications, including pharmacokinetics, drug metabolism, and biomarker discovery.
References
Application Notes and Protocols for Quantitative Bioanalysis Using Deuterated Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of therapeutic drugs and endogenous molecules in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled internal standards, such as deuterated analogues, is a widely accepted and recommended practice in bioanalysis to ensure accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2]
Principle of Bioanalysis with Deuterated Internal Standards
Deuterated internal standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced with deuterium.[3] Chemically, they behave almost identically to the analyte during sample extraction, chromatography, and ionization.[3] However, their increased mass allows them to be distinguished from the analyte by the mass spectrometer.[3] By adding a known amount of the deuterated standard to each sample at the beginning of the sample preparation process, it can be used to normalize the analyte's signal, thereby correcting for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument performance.[1]
General Workflow for Quantitative Bioanalysis
The general workflow for quantitative bioanalysis using deuterated internal standards involves several key steps, from sample collection to data analysis. Each step is critical for achieving reliable and reproducible results.
Application Note 1: Quantification of Rosuvastatin in Human Plasma
Introduction: Rosuvastatin is a lipid-lowering drug used to treat hypercholesterolemia.[4] This protocol describes a sensitive and selective LC-MS/MS method for the quantification of rosuvastatin in human plasma using its deuterated analogue, rosuvastatin-d6, as the internal standard.
Experimental Protocol:
1. Materials and Reagents:
-
Rosuvastatin reference standard
-
Rosuvastatin-d6 (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., SOLA)[5]
2. Stock and Working Solutions:
-
Rosuvastatin Stock Solution (1 mg/mL): Dissolve an appropriate amount of rosuvastatin in methanol.
-
Rosuvastatin-d6 Stock Solution (1 mg/mL): Dissolve an appropriate amount of rosuvastatin-d6 in methanol.
-
Working Solutions: Prepare working solutions of rosuvastatin and rosuvastatin-d6 by serial dilution of the stock solutions with a methanol-water mixture (1:4 v/v).[5]
3. Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the rosuvastatin-d6 working solution (e.g., 500 ng/mL).[5]
-
Vortex briefly to mix.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., Accucore RP-MS)[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Injection Volume: 10-50 µL[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Rosuvastatin: m/z 482.1 → 258.1[6]
-
Rosuvastatin-d6: (adjust for mass shift)
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Analyte | Rosuvastatin | [4] |
| Internal Standard | Rosuvastatin-d6 | [5] |
| Biological Matrix | Human Plasma | [4] |
| Calibration Range | 0.1 - 60 ng/mL | [6] |
| LLOQ | 0.1 ng/mL | [7] |
| Recovery | >50.14% | [8] |
| Inter-assay Precision | 3.19 - 15.27% | [7] |
Application Note 2: Quantification of Total Testosterone in Human Serum
Introduction: Testosterone is a primary male sex hormone and is measured for the diagnosis and treatment of various hormonal disorders.[9] This protocol details a robust LC-MS/MS method for quantifying total testosterone in human serum using testosterone-d3 as the internal standard.
Experimental Protocol:
1. Materials and Reagents:
-
Testosterone reference standard
-
Testosterone-16,16,17-d3 (internal standard)[9]
-
Human serum
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Stock and Working Solutions:
-
Testosterone Stock Solution (1 mg/mL): Prepare in methanol.[9]
-
Testosterone-d3 Stock Solution: Prepare in methanol.[9]
-
Working Solutions: Prepare by diluting the stock solutions in a suitable solvent.
3. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Pipette 100 µL of serum into a glass tube.[10]
-
Add 25 µL of the testosterone-d3 internal standard working solution.[9]
-
Add an acidic buffer to release testosterone from binding proteins.[10]
-
Add 1 mL of a mixture of ethyl acetate and hexane and vortex to extract.[10]
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol.
-
Flow Rate: 500 µL/min[10]
-
Injection Volume: 40 µL[10]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive atmospheric pressure chemical ionization (APCI) or ESI+[9]
-
MRM Transitions:
Quantitative Data Summary:
| Parameter | Value | Reference |
| Analyte | Total Testosterone | [9] |
| Internal Standard | Testosterone-d3 | [9] |
| Biological Matrix | Human Serum | [9] |
| Calibration Range | 11 - 2000 ng/dL | [9] |
| LLOQ | 11 ng/dL | [9] |
| Inter-assay Precision | 3.7 - 4.8% | [11] |
| Accuracy | 75 - 125% | [12] |
Application Note 3: Quantification of Warfarin Enantiomers in Human Plasma
Introduction: Warfarin is an anticoagulant with a narrow therapeutic window, and its metabolism is stereoselective.[13] This protocol describes an LC-MS/MS method for the simultaneous quantification of R- and S-warfarin in human plasma using warfarin-d5 as the internal standard.
Experimental Protocol:
1. Materials and Reagents:
-
R-Warfarin and S-Warfarin reference standards
-
Warfarin-d5 (internal standard)[13]
-
Human plasma
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Stock and Working Solutions:
-
Warfarin Stock Solutions: Prepare separate stock solutions for R- and S-warfarin in methanol.
-
Warfarin-d5 Stock Solution: Prepare in methanol.
-
Working Solutions: Prepare mixed working solutions of the warfarin enantiomers and a separate working solution for warfarin-d5.
3. Sample Preparation (Protein Precipitation - PPT):
-
To 50 µL of plasma, add 400 µL of a methanol-water mixture (7:1 v/v) containing 30 nM of warfarin-d5.[13]
-
Vortex for 10 seconds.[13]
-
Centrifuge at 2250 x g for 15 minutes at 4°C to precipitate proteins.[13]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under nitrogen at 50°C.[13]
-
Reconstitute the dried sample with 100 µL of a methanol-water mixture (15:85 v/v).[13]
4. LC-MS/MS Conditions:
-
LC System: HPLC system
-
Column: Chiral HPLC column for enantiomeric separation.[13]
-
Mobile Phase: A suitable mobile phase for chiral separation, e.g., a mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: As per column specifications.
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative electrospray ionization (ESI-) or Positive ESI+[13][14]
-
MRM Transitions (example in positive mode):
Quantitative Data Summary:
| Parameter | Value | Reference |
| Analyte | R- and S-Warfarin | [13] |
| Internal Standard | Warfarin-d5 | [13] |
| Biological Matrix | Human Plasma | [13] |
| Calibration Range | 1 - 1200 nM | [14] |
| LLOQ | ~0.08 ng/mL (0.25 nM) for enantiomers | [13] |
| Recovery | 82.9 - 96.9% | [13] |
| Inter-day Precision | <13% | [3] |
Drug Metabolism and Bioanalysis Pathway
The quantification of drugs and their metabolites is a cornerstone of pharmacokinetic studies. The following diagram illustrates the general pathway of drug metabolism and the role of bioanalysis in this process.
References
- 1. chem-agilent.com [chem-agilent.com]
- 2. UHPLC-MS/MS method for determination of atorvastatin calcium in human plasma: Application to a pharmacokinetic study based on healthy volunteers with specific genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Warfarin in Dried Rat Plasma Spots by High-Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers [scirp.org]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. agilent.com [agilent.com]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. ijpsr.com [ijpsr.com]
Application Notes and Protocols for the Analysis of N-Acetyltyramine Glucuronide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of N-Acetyltyramine Glucuronide (NATG), a key metabolite of N-Acetyltyramine, from biological matrices for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
N-Acetyltyramine is a biologically active compound involved in various physiological processes. Its metabolite, N-Acetyltyramine Glucuronide (NATG), is formed through a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation increases the water solubility of the compound, facilitating its excretion. Accurate quantification of NATG in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, drug metabolism research, and potentially as a biomarker. Due to the hydrophilic nature of glucuronides, efficient sample preparation is critical to remove matrix interferences and ensure accurate and reproducible results.
This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Enzymatic Hydrolysis.
Metabolic Pathway of N-Acetyltyramine Glucuronidation
The formation of N-Acetyltyramine Glucuronide is a crucial step in the metabolism of N-Acetyltyramine. This process, known as glucuronidation, is a major Phase II biotransformation pathway that detoxifies and facilitates the elimination of various compounds from the body.
Sample Preparation Experimental Workflow
The selection of an appropriate sample preparation technique is critical for accurate NATG analysis and depends on the biological matrix, the required sensitivity, and the available instrumentation. The following diagram illustrates a general workflow for the three main techniques.
Application Note: Quantification of N-Acetyltyramine Glucuronide in Urine and Plasma using N-Acetyltyramine Glucuronide-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyltyramine glucuronide is a phase II metabolite of N-acetyltyramine, a compound with physiological and potential pharmacological relevance. Accurate quantification of this metabolite in biological matrices such as urine and plasma is crucial for pharmacokinetic, metabolic, and biomarker studies. The use of a stable isotope-labeled internal standard, such as N-Acetyltyramine Glucuronide-d3, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] The deuterated analog is chemically almost identical to the analyte of interest, ensuring similar extraction recovery and chromatographic behavior, which corrects for variability during sample preparation and analysis, thereby enhancing assay robustness, accuracy, and precision.[2][3]
This application note provides a detailed protocol for the extraction and quantification of N-acetyltyramine glucuronide in human urine and plasma using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
1. Materials and Reagents
-
N-Acetyltyramine Glucuronide (Analyte)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2EDTA)
-
Human urine
-
Phosphate buffer (pH 6.8)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode C18)
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetyltyramine Glucuronide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the N-Acetyltyramine Glucuronide stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.
3. Sample Preparation
The choice of sample preparation is critical and depends on the matrix and required sensitivity.[6][7] Protein precipitation is a simpler, faster method suitable for initial screening, while Solid Phase Extraction (SPE) provides cleaner extracts, reducing matrix effects and improving sensitivity.
3.1. Plasma Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see LC-MS/MS conditions).
-
Vortex briefly and inject into the LC-MS/MS system.
3.2. Urine Sample Preparation: Solid Phase Extraction (SPE)
-
Centrifuge urine samples at 2000 rpm for 5 minutes to remove particulate matter.
-
To 100 µL of supernatant, add 10 µL of the Internal Standard Working Solution (100 ng/mL) and 500 µL of phosphate buffer (pH 6.8).
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see LC-MS/MS conditions).
-
Vortex briefly and inject into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Ion Source Temperature | 500°C |
| Collision Gas | Argon |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyltyramine Glucuronide | 356.1 | 180.1 | To be optimized |
| This compound | 359.1 | 183.1 | To be optimized |
Note: The product ions correspond to the loss of the glucuronide group.[1]
Data Presentation and Analysis
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of N-Acetyltyramine Glucuronide in the unknown samples is then determined from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of N-Acetyltyramine Glucuronide.
Glucuronidation is a major Phase II metabolic pathway catalyzed by UDP-glucuronosyltransferases (UGTs), which increases the water solubility of xenobiotics and endogenous compounds, facilitating their excretion.[1]
Caption: Metabolic pathway of N-Acetyltyramine glucuronidation.
References
- 1. This compound | 1429623-59-5 | Benchchem [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. scispace.com [scispace.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. scispace.com [scispace.com]
- 7. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-Acetyltyramine Glucuronide-d3 in Metabolomics Research
Application Notes and Protocols
Introduction
N-Acetyltyramine Glucuronide is a phase II metabolite of N-acetyltyramine, a compound found in various organisms and associated with neurotransmission and other biological processes. In the field of metabolomics, accurate and precise quantification of such metabolites is crucial for understanding metabolic pathways, disease biomarkers, and drug metabolism. N-Acetyltyramine Glucuronide-d3 is a stable isotope-labeled internal standard designed for use in quantitative bioanalysis by mass spectrometry.[1] Its chemical structure is nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in a mass spectrometer. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, chromatographic separation, and ionization efficiency, leading to highly accurate and precise results.[1]
Principle of Use
This compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. A known amount of the deuterated standard is spiked into a biological sample (e.g., plasma, urine) at the beginning of the sample preparation process. The sample is then processed to extract the analyte and the internal standard. During LC-MS/MS analysis, both the endogenous N-Acetyltyramine Glucuronide and the this compound are monitored using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample, based on a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Quantitative Data
The following table provides representative data from a validation study of a bioanalytical method for a similar glucuronide metabolite, acetaminophen-glucuronide, which demonstrates the expected performance of an assay using a deuterated internal standard.
| Parameter | Result |
| Linearity Range | 0.100 - 40.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.100 µg/mL |
| Intra-day Precision (%RSD) | ≤ 11.86% |
| Inter-day Precision (%RSD) | ≤ 11.86% |
| Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal |
| Stability | Stable under tested conditions (e.g., freeze-thaw, short-term benchtop, post-preparative) |
Data presented is representative of a validated LC-MS/MS method for a glucuronide metabolite and serves as an example of expected performance.
Experimental Protocols
Plasma Sample Preparation Protocol (Protein Precipitation)
This protocol describes the extraction of N-Acetyltyramine Glucuronide from plasma samples using protein precipitation.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Acetonitrile (ACN), HPLC grade, ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 15,000 x g and 4°C)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 10% Methanol in water)
-
LC-MS vials
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each plasma sample. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution. Vortex for 20 seconds.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
Urine Sample Preparation Protocol
This protocol outlines the preparation of urine samples for the analysis of N-Acetyltyramine Glucuronide.
Materials:
-
Urine samples
-
This compound internal standard working solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 15,000 x g and 4°C)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase A)
-
LC-MS vials
Procedure:
-
Thaw urine samples and vortex to ensure homogeneity.
-
Pipette 100 µL of urine into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 100 µL of acetonitrile.
-
Vortex the mixture for 20 seconds.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an LC-MS vial for analysis.
LC-MS/MS Method
The following are suggested starting conditions for the LC-MS/MS analysis. Method optimization is recommended for specific instrumentation.
Liquid Chromatography (LC) Parameters:
-
Column: ACQUITY UPLC HSS T3 column (100 × 2.1 mm i.d., 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 5 2.0 5 12.0 35 16.0 35 25.0 75 26.0 95 27.0 95 28.0 5 | 30.0 | 5 |
Mass Spectrometry (MS) Parameters:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) N-Acetyltyramine Glucuronide 356.1 180.1 | this compound | 359.1 | 183.1 |
-
Example MS Settings (starting point for optimization):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy: Optimization required (typically 15-30 eV for glucuronide fragmentation)
-
Cone Voltage: Optimization required (typically 20-40 V)
-
Visualizations
References
Application Notes and Protocols for the Detection of N-Acetyltyramine Glucuronide-d3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyltyramine glucuronide is a phase II metabolite of N-acetyltyramine, a naturally occurring biogenic amine. The quantification of such metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. The use of a stable isotope-labeled internal standard, such as N-Acetyltyramine Glucuronide-d3, is the gold standard for accurate and precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This document provides detailed application notes and protocols for the detection and quantification of N-Acetyltyramine Glucuronide using this compound as an internal standard.
Principle of the Method
The method utilizes liquid chromatography to separate N-Acetyltyramine Glucuronide and its deuterated internal standard from other components in the biological matrix. Following chromatographic separation, the analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The characteristic fragmentation of the glucuronide conjugate, involving the neutral loss of the glucuronic acid moiety, provides high selectivity for detection.[2] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.
Mass Spectrometry Parameters
The following mass spectrometry parameters are recommended as a starting point for method development. Optimization may be required depending on the specific instrument and experimental conditions.
Table 1: Mass Spectrometry Parameters for N-Acetyltyramine Glucuronide and this compound
| Parameter | N-Acetyltyramine Glucuronide (Analyte) | This compound (Internal Standard) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 356.1 | m/z 359.1 |
| Product Ion (Q3) | m/z 180.1 | m/z 183.1 |
| Collision Energy (CE) | 20 eV (typical starting point, range 15-25 eV) | 20 eV (typical starting point, range 15-25 eV) |
| Declustering Potential (DP) | 60 V (typical starting point) | 60 V (typical starting point) |
| Entrance Potential (EP) | 10 V (typical starting point) | 10 V (typical starting point) |
| Cell Exit Potential (CXP) | 12 V (typical starting point) | 12 V (typical starting point) |
Note: The product ion for N-Acetyltyramine Glucuronide corresponds to the N-acetyltyramine aglycone following the neutral loss of the glucuronic acid moiety (176.1 Da). Similarly, the product ion for the d3-internal standard corresponds to the deuterated N-acetyltyramine aglycone.
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of N-Acetyltyramine Glucuronide and this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the N-Acetyltyramine Glucuronide stock solution in 50% methanol to create a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound in 50% methanol at a concentration appropriate for the expected analyte levels.
-
Calibration Curve and QC Samples: Spike the appropriate volume of the working standard solutions and the internal standard working solution into the blank biological matrix (e.g., human plasma, urine) to prepare calibration standards and quality control samples at various concentrations.
Sample Preparation from Biological Matrix (Human Plasma)
This protocol describes a protein precipitation method, which is a common and effective technique for sample cleanup in bioanalysis.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquot Sample: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the this compound internal standard working solution to each tube (except for blank matrix samples used to assess interference).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new set of tubes.
-
Evaporate to Dryness: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex and Centrifuge: Vortex the tubes for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
Liquid Chromatography Parameters
The following are recommended starting conditions for chromatographic separation. A C18 reversed-phase column is a suitable choice for this type of analysis.
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size (or similar) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Signaling Pathways and Workflows
The following diagrams illustrate the metabolic pathway of N-acetyltyramine and the experimental workflow for its glucuronide metabolite analysis.
Method Validation Considerations
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess potential interference from endogenous matrix components at the retention time of the analyte and internal standard.
-
Linearity and Range: Determine the concentration range over which the assay is linear, accurate, and precise.
-
Accuracy and Precision: Evaluate the intra- and inter-day accuracy and precision using QC samples at multiple concentration levels.
-
Matrix Effect: Investigate the potential for ion suppression or enhancement from the biological matrix.
-
Recovery: Determine the extraction efficiency of the analyte and internal standard from the biological matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Conclusion
This document provides a comprehensive set of starting parameters and protocols for the sensitive and selective quantification of N-Acetyltyramine Glucuronide in biological matrices using this compound as an internal standard. The provided LC-MS/MS method, coupled with a straightforward protein precipitation sample preparation, offers a robust foundation for researchers in drug development and related scientific fields. It is essential to perform thorough method optimization and validation to ensure reliable and accurate results for specific applications.
References
Application Note: Chromatographic Separation and Quantification of N-Acetyltyramine Glucuronide and its Metabolites by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of N-Acetyltyramine (NAT), N-Acetyltyramine Glucuronide (NAT-Gluc), and N-Acetyltyramine Sulfate (NAT-Sulfate) in biological matrices, such as human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, providing high throughput and accurate results essential for drug metabolism, pharmacokinetic studies, and biomarker research. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
N-Acetyltyramine is a key metabolite of the biogenic amine tyramine and is involved in various physiological processes.[1] Its metabolism is crucial for understanding its biological activity and potential toxicological effects. The primary metabolic pathways for N-Acetyltyramine are Phase II conjugation reactions, predominantly glucuronidation and sulfation, which increase its water solubility and facilitate its excretion.[2] Accurate and simultaneous quantification of N-Acetyltyramine and its major metabolites, N-Acetyltyramine Glucuronide and N-Acetyltyramine Sulfate, is critical for researchers in drug development and metabolic studies. This application note provides a comprehensive method for the chromatographic separation and quantification of these compounds using LC-MS/MS.
Metabolic Pathway of N-Acetyltyramine
N-Acetyltyramine is formed from the acetylation of tyramine, which itself is derived from the amino acid tyrosine. The primary routes of N-Acetyltyramine metabolism are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs).
Metabolic pathway of N-Acetyltyramine.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of N-Acetyltyramine and its metabolites from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold methanol containing an internal standard (e.g., N-Acetyltyramine-d3 Glucuronide).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Gradient Elution Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry
Ionization Mode: Electrospray Ionization (ESI), Positive Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following table summarizes the mass spectrometric parameters for the quantification of N-Acetyltyramine and its metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyltyramine (NAT) | 180.1 | 138.1 | 15 |
| N-Acetyltyramine Glucuronide (NAT-Gluc) | 356.1 | 180.1 | 20 |
| N-Acetyltyramine Sulfate (NAT-Sulfate) | 259.1 | 179.1 | 25 |
| N-Acetyltyramine-d3 Glucuronide (Internal Standard) | 359.1 | 183.1 | 20 |
Note: The m/z and collision energy for N-Acetyltyramine Sulfate are predicted values and should be optimized in the user's laboratory.
Experimental Workflow
The overall workflow for the analysis of N-Acetyltyramine and its metabolites is depicted below.
Experimental workflow for LC-MS/MS analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the simultaneous quantification of N-Acetyltyramine, N-Acetyltyramine Glucuronide, and N-Acetyltyramine Sulfate in biological samples. The detailed protocol for sample preparation and the optimized chromatographic and mass spectrometric conditions allow for accurate and high-throughput analysis, making it a valuable tool for researchers in the fields of drug metabolism and clinical research.
References
- 1. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfation and glucuronidation as competing pathways in the metabolism of hydroxamic acids: the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyltyramine Glucuronide-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyltyramine Glucuronide-d3 is a stable isotope-labeled internal standard essential for the accurate quantification of N-Acetyltyramine Glucuronide in biological matrices during pharmacokinetic (PK) studies. Glucuronidation is a critical Phase II metabolic pathway that facilitates the excretion of various xenobiotics and endogenous compounds by increasing their water solubility.[1] The study of N-Acetyltyramine and its glucuronidated metabolite is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a deuterated internal standard like this compound is the gold standard in bioanalysis, as it co-elutes with the analyte and exhibits nearly identical behavior during sample extraction, chromatography, and ionization, thereby correcting for variability and matrix effects.
Applications
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enable precise and accurate quantification of N-Acetyltyramine Glucuronide in various biological samples, including plasma, urine, and tissue homogenates. This is critical for:
-
Pharmacokinetic Studies: Determining key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) of N-Acetyltyramine.
-
Metabolism Studies: Investigating the extent of glucuronidation of N-Acetyltyramine in vivo and in vitro.
-
Bioavailability and Bioequivalence Studies: Comparing different formulations or routes of administration of N-Acetyltyramine.
-
Toxicology Studies: Assessing the exposure to N-Acetyltyramine and its metabolites.
Data Presentation: Pharmacokinetic Parameters of N-Acetyltyramine (Hypothetical Data)
The following table summarizes hypothetical pharmacokinetic parameters of N-Acetyltyramine in rats following a single oral administration. This data is for illustrative purposes to demonstrate how results from a study using this compound as an internal standard would be presented.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | ng/mL | 450 ± 75 |
| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 1200 ± 250 |
| AUC(0-inf) (AUC extrapolated to infinity) | ng·h/mL | 1350 ± 280 |
| t½ (Elimination Half-life) | h | 3.2 ± 0.8 |
| CL/F (Apparent Total Clearance) | L/h/kg | 0.5 ± 0.1 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 2.5 ± 0.6 |
Experimental Protocols
A detailed methodology for a typical pharmacokinetic study involving the quantification of N-Acetyltyramine Glucuronide using this compound as an internal standard is provided below.
Materials and Reagents
-
N-Acetyltyramine (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Control biological matrix (e.g., rat plasma)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: [1]
-
N-Acetyltyramine Glucuronide: Precursor ion (m/z) 356.1 → Product ion (m/z) 180.1
-
This compound (IS): Precursor ion (m/z) 359.1 → Product ion (m/z) 183.1
-
-
Collision Energy: Optimized for each transition (typically 15-25 eV).[1]
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).
-
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability.
Data Analysis
-
Peak areas of N-Acetyltyramine Glucuronide and the internal standard (this compound) are integrated.
-
The peak area ratio of the analyte to the internal standard is calculated.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of N-Acetyltyramine Glucuronide in the unknown samples is determined from the calibration curve using linear regression.
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin).
Mandatory Visualizations
Caption: Metabolic pathway of N-Acetyltyramine to N-Acetyltyramine Glucuronide.
Caption: Experimental workflow for a pharmacokinetic study.
References
Troubleshooting & Optimization
Recommended storage conditions for N-Acetyltyramine Glucuronide-d3 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recommended storage conditions and stability of N-Acetyltyramine Glucuronide-d3 solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage temperatures for this compound solutions?
A1: For short-term storage (1-2 weeks), it is recommended to store the solution at -4°C. For long-term storage (1-2 years), the solution should be stored at -20°C or colder.[1]
Q2: What solvent should I use to prepare my this compound stock solution?
A2: Methanol is a commonly recommended solvent for preparing stock solutions of deuterated standards. It is advisable to prepare individual stock solutions rather than mixtures if multiple standards are being used.
Q3: How can pH affect the stability of my this compound solution?
A3: Glucuronide conjugates can be susceptible to hydrolysis. While N-Acetyltyramine Glucuronide is an O-glucuronide and generally more stable than acyl glucuronides, its long-term stability can still be influenced by pH. To prevent potential deuterium exchange, it is recommended to avoid storing deuterated compounds in acidic or basic solutions.
Q4: I am using this standard in a biological matrix. Are there any specific stability concerns I should be aware of?
A4: Yes, biological matrices may contain β-glucuronidase enzymes that can hydrolyze the glucuronide bond. It is crucial to assess the stability of the deuterated compound in your specific matrix (e.g., plasma, urine) under your experimental conditions. Consider adding enzyme inhibitors or storing samples at -80°C to minimize enzymatic degradation.[2]
Q5: Can I repeatedly freeze and thaw my this compound solution?
A5: To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials after preparation. This ensures that the main stock remains at a constant temperature and minimizes exposure to ambient conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Analyte Signal/Inconsistent Results | Degradation of the internal standard solution. | 1. Prepare a fresh stock solution from solid material.2. Verify the storage conditions (temperature, light exposure).3. Check the pH of the solution.4. Perform a stability check (see Experimental Protocols). |
| Enzymatic degradation in the biological matrix. | 1. Add a β-glucuronidase inhibitor to the matrix.2. Ensure samples are kept at an appropriate low temperature (e.g., -80°C) before and during processing. | |
| Peak Tailing or Splitting in Chromatography | Poor solubility or precipitation of the standard in the mobile phase. | 1. Ensure the solvent used for the working solution is compatible with the mobile phase.2. Gently warm and vortex the solution to ensure complete dissolution. |
| Interaction with the analytical column. | 1. Evaluate the column chemistry for compatibility.2. Ensure the mobile phase pH is appropriate for the analyte. | |
| Isotopic Exchange (Loss of Deuterium) | Improper solvent or pH conditions. | 1. Prepare solutions in a neutral, aprotic solvent like methanol.2. Avoid strongly acidic or basic conditions during sample preparation and storage. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Condition | Temperature | Duration | Solvent | Notes |
| Short-Term | -4°C | 1-2 Weeks | Methanol | Protect from light. |
| Long-Term | -20°C | 1-2 Years | Methanol | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Table 2: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Recommendation |
| pH | Potential for hydrolysis and isotopic exchange outside of a neutral range. | Maintain a neutral pH in prepared solutions. |
| Enzymes | β-glucuronidases in biological matrices can cleave the glucuronide moiety. | Use enzyme inhibitors or store samples at -80°C. |
| Temperature | Higher temperatures accelerate degradation. | Adhere to recommended cold storage conditions. |
| Light | Photodegradation can occur with prolonged exposure. | Store solutions in amber vials or protect from light. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation. | Aliquot stock solutions into single-use vials. |
Experimental Protocols
Protocol: Assessment of this compound Solution Stability
Objective: To determine the stability of this compound in a specific solvent under various storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., Methanol, Acetonitrile)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
LC-MS/MS system
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in the chosen solvent to a final concentration of 1 mg/mL.
-
Vortex until fully dissolved.
-
-
Preparation of Stability Samples:
-
Aliquot the stock solution into multiple amber vials.
-
Prepare separate sets of vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).
-
-
Time Points:
-
Establish a schedule for analysis (e.g., Day 0, Day 1, Day 7, Day 14, Day 30).
-
-
Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for LC-MS/MS analysis.
-
Analyze the sample using a validated LC-MS/MS method.
-
Record the peak area or height of the analyte.
-
-
Data Evaluation:
-
Compare the peak area/height of the stored samples to the Day 0 sample.
-
Calculate the percentage of degradation over time for each storage condition.
-
The compound is considered stable if the measured concentration is within a predefined range (e.g., ±15%) of the initial concentration.
-
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Analysis of N-Acetyltyramine Glucuronide
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of N-Acetyltyramine Glucuronide.
Troubleshooting Guide
Q1: I am observing poor signal intensity and inconsistent results for N-Acetyltyramine Glucuronide in my LC-MS/MS analysis. Could this be due to matrix effects?
A1: Yes, poor signal intensity, decreased sensitivity, and lack of reproducibility are common indicators of matrix effects.[1][2] Matrix effects, such as ion suppression or enhancement, occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4][5] This is a significant challenge in the analysis of complex biological samples.[3]
Q2: How can I confirm that matrix effects are impacting my N-Acetyltyramine Glucuronide analysis?
A2: The presence of matrix effects can be assessed using several methods. Two common approaches are the post-column infusion method and the post-extraction spike method.[3][6]
-
Post-Column Infusion: This method provides a qualitative assessment by infusing a constant flow of N-Acetyltyramine Glucuronide standard into the mass spectrometer post-column.[6][7] A blank matrix sample is then injected.[4][7] Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively.[4][6]
-
Post-Extraction Spike Method: This quantitative approach compares the response of the analyte in a standard solution to the response of the analyte spiked into a blank matrix sample after extraction.[6] A significant difference between the two responses indicates the presence of matrix effects.[6]
Q3: My results show significant ion suppression. What are the primary strategies to overcome this?
A3: There are three main strategies to mitigate matrix effects: optimizing sample preparation, modifying chromatographic conditions, and using a stable isotope-labeled internal standard.[3][7][8]
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.[7][8] Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[8]
-
Optimize Chromatography: Adjusting the chromatographic method can separate N-Acetyltyramine Glucuronide from the interfering matrix components.[2][7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective method to compensate for matrix effects.[8][9] An ideal SIL-IS for your analysis would be N-Acetyltyramine Glucuronide-d3.[9]
Frequently Asked Questions (FAQs)
Q4: What is a stable isotope-labeled internal standard and how does it help with matrix effects?
A4: A stable isotope-labeled internal standard (SIL-IS) is a form of your analyte of interest where one or more atoms have been replaced with their heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[10][11] For N-Acetyltyramine Glucuronide, a deuterated version like this compound is suitable.[9] Because the SIL-IS has the same physicochemical properties as the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[10] By comparing the signal of the analyte to the known concentration of the SIL-IS, accurate quantification can be achieved despite matrix effects.[10]
Q5: Which sample preparation technique is best for reducing matrix effects in N-Acetyltyramine Glucuronide analysis?
A5: The choice of sample preparation technique depends on the sample matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not effectively remove all matrix interferences, particularly phospholipids, which are a major cause of ion suppression.[8]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective at removing interferences than PPT.[8] Due to the hydrophilic nature of glucuronides, pH adjustment of the aqueous matrix is often necessary to ensure the analyte is uncharged for efficient extraction into an organic solvent.[8][12]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for cleaning up complex samples and can provide higher recovery and reproducibility.[12][13]
Q6: Can I just dilute my sample to reduce matrix effects?
A6: Dilution can be an effective and simple strategy to reduce matrix effects, especially if the concentration of your analyte is high enough that the diluted sample is still within the detection limits of the instrument.[8] However, for trace analysis, dilution may not be a viable option as it can compromise the sensitivity of the method.[8]
Q7: Are there any specific considerations for the stability of N-Acetyltyramine Glucuronide during sample storage and preparation?
A7: Yes, the stability of glucuronide conjugates is a critical factor.[9] Factors that can affect the stability of N-Acetyltyramine Glucuronide include:
-
pH: Acyl glucuronides are particularly unstable at neutral or alkaline pH. While O-glucuronides like N-Acetyltyramine Glucuronide are generally more stable, pH can still influence their long-term stability.[9]
-
Enzymatic Degradation: Biological matrices may contain β-glucuronidases that can hydrolyze the glucuronide bond.[9]
-
Storage Temperature: Temperature is a critical factor in maintaining the stability of the analyte.[9]
Quantitative Data Summary
The following tables summarize relevant quantitative data from studies on glucuronide analysis. While specific data for N-Acetyltyramine Glucuronide is limited, these examples provide a reference for expected performance and the impact of different analytical strategies.
Table 1: Example of Lower Limit of Quantitation (LLOQ) for a Glucuronide Metabolite
| Analyte | Matrix | LC-MS/MS System | LLOQ |
| Ethyl Glucuronide | Urine | Orthogonal and Z-spray ion sources | 0.025 µg/mL |
| [14][15] |
Table 2: Improvement in Limits of Detection (LODs) for Glucuronide Standards with Chemical Labeling
| Glucuronide Standards (n=15) | Improvement in LODs upon DMED Labeling |
| Various | 3- to 55-fold decrease |
| [16][17] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for N-Acetyltyramine Glucuronide
-
Sample Preparation: To a 1 mL urine sample, add 200 µL of 1 M HCl to protonate the glucuronic acid moiety (pKa ~3.1-3.2).[12]
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., this compound) to the sample.
-
Extraction: Add 5 mL of an immiscible organic solvent (e.g., methyl-tert-butyl ether or a mixture of ethyl acetate and n-hexane).
-
Mixing: Vortex the mixture for 5-10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion for Identifying Matrix Effects
-
Analyte Infusion: Infuse a standard solution of N-Acetyltyramine Glucuronide at a constant flow rate (e.g., 10 µL/min) into the LC eluent flow path using a T-connector placed between the analytical column and the mass spectrometer.
-
Establish Baseline: Allow the infused analyte to produce a stable, elevated baseline signal on the mass spectrometer.
-
Injection of Blank Matrix: Inject a blank matrix sample (that has undergone the same sample preparation procedure as the study samples) onto the LC system.
-
Data Analysis: Monitor the baseline signal of the infused analyte. A decrease in the signal indicates ion suppression, while an increase indicates ion enhancement. The retention time of these signal changes corresponds to the elution of interfering matrix components.[4][7]
Visualizations
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. This compound | 1429623-59-5 | Benchchem [benchchem.com]
- 10. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Elimination of matrix effects in urine for determination of ethyl glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
How to improve peak shape for N-Acetyltyramine Glucuronide in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape for N-Acetyltyramine Glucuronide in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: My N-Acetyltyramine Glucuronide peak is tailing. What are the common causes and solutions?
A1: Peak tailing is often characterized by an asymmetric peak with a drawn-out trailing edge. The most common causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing.[1][2] N-Acetyltyramine Glucuronide contains functional groups that can engage in these secondary interactions.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent series. If the column is old or has been used extensively, it may need to be replaced.
-
-
Low Mobile Phase pH: An inappropriate pH can lead to undesirable interactions.
-
Solution: For glucuronides, a slightly acidic mobile phase (pH 2.5-6) is generally recommended.[4] Experiment within this range to find the optimal pH for your specific column and conditions.
-
Q2: I am observing peak fronting for my analyte. How can I resolve this?
A2: Peak fronting, where the peak's leading edge is sloped, is typically caused by:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, the peak shape can be distorted.[5]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Q3: My peaks are broad and have low intensity. What should I check?
A3: Broad peaks can result from several factors, leading to poor sensitivity and resolution:
-
Suboptimal Flow Rate: The flow rate may be too far from the column's optimal linear velocity.
-
Solution: Consult the column manufacturer's guidelines and optimize the flow rate.
-
-
Steep Gradient: A very rapid change in mobile phase composition may not allow for proper partitioning and focusing of the analyte band.[6]
-
Solution: Decrease the gradient slope (i.e., make the gradient longer) to improve peak shape.
-
-
High Column Temperature: While elevated temperatures can improve efficiency, excessively high temperatures can sometimes lead to band broadening.
-
Extra-Column Volume: Excessive tubing length or large-diameter fittings between the injector, column, and detector can cause band broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to eliminate dead volume.
-
Q4: Why am I seeing split peaks for N-Acetyltyramine Glucuronide?
A4: Split peaks can be a complex issue arising from:
-
Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column.
-
Solution: Filter all samples and mobile phases. Try back-flushing the column (if permitted by the manufacturer) or replace the frit if possible.
-
-
Column Bed Irregularity: A void or channel in the column packing can cause the sample band to split.
-
Solution: This usually indicates a damaged column that needs to be replaced.
-
-
Co-elution of Isomers: Structural isomers of the glucuronide may be present and not fully resolved by the chromatographic method.[4]
-
Solution: Modify the chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to improve the separation of potential isomers.
-
Troubleshooting Guides
A systematic approach is crucial for efficiently diagnosing and resolving peak shape issues. The following workflow provides a logical guide for troubleshooting.
Caption: A logical workflow for troubleshooting common peak shape issues in LC-MS.
Experimental Protocols
Protocol 1: Mobile Phase Optimization
Proper mobile phase composition is critical for achieving good peak shape for polar, ionizable compounds like N-Acetyltyramine Glucuronide.
-
Solvent Selection: Use high-purity, LC-MS grade solvents. Acetonitrile is often preferred over methanol as the organic modifier as it can provide better peak shape and higher MS response for glucuronides.[4]
-
Aqueous Phase Preparation:
-
Start with a baseline of 0.1% formic acid in water. This provides protons for positive mode ionization and helps control silanol activity.
-
For persistent peak tailing, prepare an aqueous buffer of 10 mM ammonium formate with 0.1% formic acid.[3] The ammonium ions compete with the analyte for active silanol sites, improving peak symmetry.[1]
-
-
Organic Phase Preparation: Prepare the same modifier concentration in the organic phase (e.g., 0.1% formic acid in acetonitrile) to ensure consistent pH and ionic strength throughout the gradient.
-
Gradient Optimization:
-
Begin with a low percentage of organic solvent (e.g., 5% B) to ensure good retention and on-column focusing.[4]
-
Develop a linear gradient that elutes the analyte in a reasonable time with a sharp, symmetrical peak. Avoid overly steep gradients.[6]
-
Ensure the column is properly re-equilibrated at the initial conditions between injections.
-
The diagram below illustrates how a buffered mobile phase can improve peak shape by mitigating secondary silanol interactions.
Caption: Effect of a buffered mobile phase on reducing secondary silanol interactions.
Data Presentation
Table 1: Recommended Starting LC-MS/MS Method Parameters
This table provides a validated starting point for the analysis of N-Acetyltyramine Glucuronide. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition | Rationale |
| LC Column | C18, 2.1 x 100 mm, < 3 µm | Standard for reversed-phase separation of metabolites.[3] |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Buffers the mobile phase to reduce peak tailing.[3][8] |
| Mobile Phase B | 10 mM Ammonium Formate + 0.1% Formic Acid in Acetonitrile | Acetonitrile often yields better peak shape than methanol.[4] |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves reproducibility and peak shape.[3][7] |
| Injection Vol. | 1 - 5 µL | Minimize to prevent column overload. |
| Ionization Mode | Positive ESI | N-Acetyltyramine Glucuronide readily forms [M+H]⁺ ions.[7] |
| Precursor Ion (Q1) | m/z 356.1 | Corresponds to the [M+H]⁺ ion of the analyte.[7] |
| Product Ion (Q3) | m/z 180.1 | Corresponds to the N-acetyltyramine fragment after neutral loss of the glucuronide group.[7] |
| Neutral Loss | 176.03 Da | Characteristic fragmentation of glucuronide conjugates.[7][9] |
Table 2: Example LC Gradient Program
A well-designed gradient is key to separating the analyte from matrix components and achieving a sharp peak.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 65 | 35 |
| 16.0 | 65 | 35 |
| 18.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 2. youtube.com [youtube.com]
- 3. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. peak tailing and disappearing peak in LC/MS/MS - Chromatography Forum [chromforum.org]
- 6. support.waters.com [support.waters.com]
- 7. N-Acetyltyramine Glucuronide-d3 | 1429623-59-5 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of N-Acetyltyramine Glucuronide-d3
Welcome to the technical support center for N-Acetyltyramine Glucuronide-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor recovery for this compound?
Poor recovery of this compound can stem from several factors throughout the experimental workflow. The most common issues are related to:
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Analyte Instability: Glucuronide conjugates can be susceptible to chemical and enzymatic degradation.
-
Suboptimal Solid-Phase Extraction (SPE): Inefficient binding, washing, or elution during SPE can lead to significant sample loss.
-
Inefficient Enzymatic Hydrolysis: If you are quantifying the aglycone, incomplete cleavage of the glucuronide bond is a primary cause of low recovery.
-
LC-MS/MS Method Issues: Problems with ionization, fragmentation, or chromatographic conditions can affect signal intensity and reproducibility.
Q2: How can I assess the stability of this compound in my samples?
Stability is a critical factor for accurate quantification.[1] It is essential to evaluate the stability of this compound in the biological matrix under conditions that mimic sample handling and storage.[1]
Recommended Stability Experiments:
| Parameter | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | Spike known concentration into matrix, subject to 3-5 freeze-thaw cycles. | Recovery within ±15% of initial concentration |
| Bench-Top Stability | Spike known concentration into matrix, leave at room temperature for 4-24 hours. | Recovery within ±15% of initial concentration |
| Long-Term Storage | Spike known concentration into matrix, store at -20°C or -80°C for an extended period (e.g., 1-3 months). | Recovery within ±15% of initial concentration |
Data in this table is hypothetical and should be confirmed experimentally.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Recovery During Solid-Phase Extraction (SPE)
Solid-phase extraction is a critical step for sample clean-up and concentration. Optimizing SPE parameters is crucial for achieving high and reproducible recovery.
Problem: Low recovery of this compound after SPE.
Below is a systematic approach to troubleshooting your SPE protocol.
Caption: Troubleshooting workflow for low SPE recovery.
Detailed Methodologies for SPE Optimization:
-
Sorbent Selection: For a molecule like this compound, which has both polar (glucuronide) and non-polar (aromatic) moieties, a mixed-mode or polymer-based reversed-phase sorbent is often a good starting point.
-
pH Optimization:
-
Prepare aliquots of your sample and adjust the pH from 2 to 10 in increments of 2 pH units.
-
Process each aliquot through the SPE cartridge.
-
Analyze the eluate to determine the pH at which maximum binding (and subsequent recovery) occurs.
-
-
Wash Solvent Optimization: The goal of the wash step is to remove interferences without eluting the analyte.[2]
-
Condition and load the cartridge as optimized.
-
Wash with a series of increasingly strong organic solvents (e.g., 5%, 10%, 20%, 40% methanol in water).
-
Collect and analyze each wash fraction to check for premature elution of the analyte.
-
-
Elution Solvent Optimization:
-
After loading and washing, elute the analyte with different solvents and pH modifiers.
-
Common elution solvents include methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to disrupt interactions with the sorbent.[2]
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Sorbent | C18 | Mixed-Mode Cation Exchange | Polymer-Based |
| Sample pH | 2.0 | 6.5 | 9.0 |
| Wash Solvent | 5% Methanol | 20% Methanol | 5% Acetonitrile |
| Elution Solvent | 90% Methanol/0.1% Formic Acid | 5% Ammonium Hydroxide in Methanol | 90% Acetonitrile/0.1% Formic Acid |
This table presents example conditions for an optimization experiment.
Guide 2: Troubleshooting Inefficient Enzymatic Hydrolysis
If your assay involves the quantification of the aglycone (N-Acetyltyramine-d3), the efficiency of the enzymatic hydrolysis step is critical. N-glucuronides can be more resistant to hydrolysis by β-glucuronidases compared to O-glucuronides.[3]
Problem: Low signal for the aglycone after enzymatic hydrolysis.
Caption: Troubleshooting workflow for enzymatic hydrolysis.
Experimental Protocol for Optimizing Hydrolysis:
-
Enzyme Source Comparison:
-
Prepare replicate samples containing this compound.
-
Incubate with different β-glucuronidase enzymes (e.g., from E. coli, Helix pomatia) at their recommended pH and temperature.
-
Analyze the amount of aglycone released. Some enzymes show different efficiencies for N-glucuronides.[3]
-
-
Incubation Time and Temperature:
-
Using the best enzyme source, set up a time-course experiment (e.g., 1, 2, 4, 6, 12 hours) at a standard temperature (e.g., 37°C).
-
Separately, test different temperatures (e.g., 37°C, 55°C) for a fixed time.[3]
-
-
pH Optimization:
-
Perform the hydrolysis in different buffer systems to cover a pH range (e.g., pH 5.0, 6.5, 7.4) to find the optimal pH for the enzyme and substrate combination.
-
| Parameter | Condition A | Condition B | Condition C |
| Enzyme Source | Helix pomatia | E. coli | Genetically Engineered β-glucuronidase |
| Temperature | 37°C | 55°C | 37°C |
| Incubation Time | 4 hours | 30 minutes | 12 hours |
| pH | 5.0 | 6.8 | 7.4 |
This table outlines variables for an enzyme hydrolysis optimization study.
Guide 3: Addressing LC-MS/MS Analysis Issues
Even with good sample preparation, issues during LC-MS/MS analysis can lead to poor results.
Problem: Low or variable signal intensity for this compound.
Caption: Troubleshooting workflow for LC-MS/MS analysis.
Key Considerations for Method Development:
-
In-Source Fragmentation: Glucuronides can sometimes fragment back to the parent compound within the mass spectrometer's ion source.[4] This can lead to an overestimation of the aglycone and an underestimation of the glucuronide. Use gentle source conditions (e.g., lower cone voltage) to minimize this effect.
-
Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate results. To assess this, perform a post-extraction spike experiment:
-
Extract a blank matrix sample.
-
Spike the analyte into the extracted blank matrix.
-
Compare the signal to a pure solution of the analyte at the same concentration.
-
A significant difference in signal indicates the presence of matrix effects. Consider further sample cleanup or using a different ionization method.
-
-
Chromatography: Ensure good chromatographic separation to resolve the analyte from matrix components that could cause ion suppression. Test different mobile phase compositions and gradients.
References
- 1. This compound | 1429623-59-5 | Benchchem [benchchem.com]
- 2. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Enzymatic Degradation of Glucuronides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing enzymatic degradation of glucuronides during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are glucuronides and why is their stability important?
Glucuronidation is a major phase II metabolic pathway in the body that detoxifies a wide range of substances, including drugs, toxins, and endogenous compounds.[1][2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a hydrophilic glucuronic acid molecule to the substance, making it more water-soluble and easier to excrete from the body via urine or bile.[1][2] Accurate measurement of glucuronide concentrations is crucial in drug metabolism studies and toxicology to understand the pharmacokinetics and potential toxicity of a compound.[3] Instability of glucuronides ex vivo can lead to their degradation back to the parent compound (aglycone), resulting in an underestimation of the glucuronide and an overestimation of the aglycone, leading to inaccurate pharmacokinetic and toxicological assessments.[4][5][6]
Q2: What causes the degradation of glucuronides in biological samples?
The primary cause of glucuronide degradation in biological samples is enzymatic hydrolysis by β-glucuronidase.[7] This enzyme can be endogenous, present in plasma and tissues, or come from bacterial contamination, which is a significant issue in urine and fecal samples.[3][8] Additionally, some types of glucuronides, particularly acyl glucuronides, are chemically unstable and can undergo hydrolysis or intramolecular migration, especially at neutral or alkaline pH.[3][4]
Q3: Are all glucuronides equally susceptible to degradation?
No, the stability of glucuronides varies depending on their chemical structure. Acyl glucuronides, formed from carboxylic acid-containing drugs, are known to be particularly unstable.[3][4] They are prone to both pH-dependent hydrolysis and intramolecular acyl migration, where the aglycone moves to different positions on the glucuronic acid ring.[3] Ether O-glucuronides are generally more stable, but can still be cleaved by β-glucuronidases.[3] N-glucuronides can also be labile, and their deconjugation has been linked to toxicity in some cases.[3]
Q4: What are the general best practices to prevent glucuronide degradation?
To ensure the accurate measurement of glucuronides, it is essential to minimize their degradation from the moment of sample collection.[4][6] Key preventative measures include:
-
Immediate Cooling and Processing: Cool samples immediately after collection and process them as quickly as possible.
-
Low-Temperature Storage: Store samples at low temperatures (e.g., -20°C or -80°C) to reduce enzymatic activity and chemical degradation.[5]
-
pH Adjustment: Acidify samples, particularly for unstable acyl glucuronides, to inhibit β-glucuronidase activity and prevent chemical hydrolysis.[3]
-
Use of Inhibitors: In some cases, the addition of β-glucuronidase inhibitors may be necessary.
-
Proper Deproteinization: The choice of acid for protein precipitation can impact the stability of some glucuronides.[5]
Troubleshooting Guide
Problem: I am observing a significant loss of my target glucuronide in plasma samples, even when stored at -20°C.
| Possible Cause | Recommended Solution |
| Inadequate pH Control | Acyl glucuronides are particularly unstable at neutral or near-neutral pH. Immediately after collection and separation, acidify the plasma to a pH of 2.5-4.0 using an appropriate acid (e.g., phosphoric acid, perchloric acid).[5] This helps to inhibit endogenous β-glucuronidase activity and prevent chemical hydrolysis. |
| Suboptimal Storage Temperature | For long-term storage, -80°C is recommended over -20°C to better preserve the stability of glucuronides.[5][9] |
| Delayed Sample Processing | Process blood samples as soon as possible after collection. The stability of glucuronides can be compromised within hours at room temperature.[5] If immediate processing is not possible, keep the samples on ice. |
| Inappropriate Deproteinization Method | The choice of acid for protein precipitation can affect glucuronide stability. For example, one study found that metaphosphoric acid provided better recovery of an acyl glucuronide compared to perchloric acid.[5] It is advisable to test different deproteinization methods for your specific analyte. |
Problem: My glucuronide assay in urine samples shows high variability.
| Possible Cause | Recommended Solution |
| Bacterial Contamination | Urine samples are susceptible to bacterial growth, and many bacteria produce β-glucuronidase, which can degrade glucuronides.[8] Ensure sterile collection procedures. If storage is necessary, freeze the samples immediately at -20°C or -80°C. The addition of preservatives like chlorhexidine or boric acid can also inhibit bacterial growth.[8] |
| Variable Urine pH | The pH of urine can vary significantly between individuals and over time. This can affect the stability of pH-sensitive glucuronides.[10] It is recommended to measure the pH of the urine samples and adjust it to an acidic range if necessary for the stability of your analyte. |
| Presence of β-glucuronidase Inhibitors/Activators in the Matrix | The composition of urine is complex and can contain endogenous substances that may inhibit or activate β-glucuronidase, leading to variable hydrolysis rates.[11] Diluting the urine sample with a buffer can help to mitigate these matrix effects.[11] |
Quantitative Data Summary
Table 1: Stability of Mycophenolic Acid (MPA) and its Glucuronide Metabolites (MPAG and AcMPAG) in Plasma under Different Storage Conditions
| Storage Condition | Analyte | Stability |
| Room Temperature (non-acidified) | AcMPAG | Significant decrease after 2-5 hours[5] |
| -20°C (acidified) | MPA, MPAG, AcMPAG | Stable for up to 5 months[5] |
| -80°C (acidified) | MPA, MPAG, AcMPAG | Stable for up to 5 months[5] |
Experimental Protocols
Protocol 1: Immediate Acidification of Plasma Samples for Acyl Glucuronide Stabilization
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Immediately centrifuge the blood sample at 4°C to separate the plasma.
-
Acidification: Transfer the plasma to a new tube. For every 1 mL of plasma, add a pre-determined volume of a suitable acid (e.g., 1 M phosphoric acid) to adjust the pH to approximately 3.0. The exact volume should be optimized for your specific application.
-
Vortexing: Gently vortex the acidified plasma sample to ensure thorough mixing.
-
Storage: Immediately freeze the acidified plasma sample at -80°C until analysis.
Protocol 2: Stabilization of Urine Samples
-
Sample Collection: Collect urine in a sterile container.
-
pH Measurement: Measure the pH of the urine sample.
-
pH Adjustment (if necessary): If the target analyte is known to be unstable at the measured pH, adjust the pH to an acidic range (e.g., pH 4-5) using a suitable acid.
-
Addition of Preservative (optional): To prevent bacterial growth during short-term storage or transport, consider adding a preservative such as boric acid or chlorhexidine.[8]
-
Storage: For short-term storage (up to 48 hours), store the sample at 4°C.[12] For long-term storage, freeze the sample at -80°C.[12]
Visualizations
Caption: Enzymatic hydrolysis of a drug-glucuronide by β-glucuronidase.
Caption: Recommended workflow for sample preparation to prevent glucuronide degradation.
References
- 1. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids [ouci.dntb.gov.ua]
- 7. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of glucuronide metabolite stability in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Processing and Stability for Urine Biomarker Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ionization Efficiency for N-Acetyltyramine Glucuronide-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the ionization efficiency of N-Acetyltyramine Glucuronide-d3 in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI) mode?
A1: For this compound, the expected precursor ion is the protonated molecule [M+H]⁺ at an m/z of 359.1. The most common and diagnostic fragmentation is the neutral loss of the glucuronic acid moiety, resulting in a product ion at m/z 183.1.[1] For the non-deuterated analog, N-Acetyltyramine Glucuronide, the precursor ion is [M+H]⁺ at m/z 356.1, and the primary product ion is at m/z 180.1.[1]
Q2: What is in-source fragmentation, and how does it affect the analysis of this compound?
A2: In-source fragmentation is the breakdown of analyte ions within the ion source of the mass spectrometer before they enter the mass analyzer.[2][3] For glucuronide conjugates, this can lead to the premature loss of the glucuronic acid group.[3] This can result in an underestimation of the intact glucuronide and potentially interfere with the quantification of the parent compound (N-Acetyltyramine) if it is not chromatographically separated.[2][3]
Q3: Which ionization mode, positive or negative, is generally preferred for this compound analysis?
A3: While both positive and negative ESI modes can be used for the analysis of glucuronides, positive mode is commonly employed for N-Acetyltyramine Glucuronide, monitoring the [M+H]⁺ adduct. The choice of ionization mode should be empirically determined to achieve the best sensitivity and specificity for your specific sample matrix and instrumentation.
Q4: How can I improve the chromatographic peak shape for this compound?
A4: Poor peak shape for polar compounds like glucuronides is a common issue. To improve it, ensure complete column equilibration with the initial mobile phase conditions. Using a mobile phase with a low percentage of organic solvent at the start of the gradient can help. Additionally, ensure that the sample is dissolved in a solvent that is compatible with the initial mobile phase to prevent peak distortion.
Q5: What are the key considerations for the stability of this compound during sample handling and storage?
A5: Glucuronide conjugates, particularly acyl glucuronides, can be unstable. To ensure the integrity of your samples, it is crucial to investigate their stability at all stages of the analysis, including sample collection, storage, and preparation.[2] It is generally recommended to store biological samples at low temperatures (e.g., -80°C) to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Suboptimal ionization parameters. | Optimize key ESI source parameters, including capillary voltage, gas temperatures, and gas flow rates. Start with the parameters provided in the experimental protocol below and adjust systematically. |
| Inefficient desolvation. | Increase the drying gas temperature and flow rate to facilitate the evaporation of solvent from the ESI droplets. | |
| Ion suppression from matrix components. | Improve sample preparation to remove interfering substances. Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample may also help reduce matrix effects. | |
| High In-Source Fragmentation | High cone voltage or fragmentor voltage. | Reduce the cone voltage (also known as fragmentor or declustering potential) to minimize the energy applied to the ions in the source.[3] This is the most critical parameter for controlling in-source fragmentation of glucuronides.[3] |
| Elevated ion source temperature. | While less impactful than cone voltage, excessively high source temperatures can contribute to fragmentation.[3][4] Try reducing the source temperature in increments. | |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | Mismatch between sample solvent and mobile phase. | Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase. |
| Inadequate column equilibration. | Increase the column equilibration time between injections to ensure the stationary phase is fully conditioned to the initial mobile phase composition. | |
| Secondary interactions with the stationary phase. | Add a small amount of a modifier, such as formic acid or ammonium formate, to the mobile phase to improve peak shape. | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly. |
| Dirty ion source. | Clean the ion source components, including the capillary, cone, and lenses, according to the manufacturer's recommendations. |
Experimental Protocols
Representative LC-MS/MS Method for this compound Quantification
This protocol provides a starting point for method development and may require further optimization for your specific instrumentation and application.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Drying Gas Temperature | 270 - 350°C |
| Drying Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 30 - 40 psi |
| Cone Voltage | 20 - 40 V (Optimize to minimize in-source fragmentation) |
| Collision Energy | 15 - 25 eV (Optimize for the desired product ion intensity) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 359.1 | 183.1 |
| N-Acetyltyramine Glucuronide | 356.1 | 180.1 |
Visualizations
Metabolic Pathway of N-Acetyltyramine Glucuronide
Caption: Biosynthesis of N-Acetyltyramine and its glucuronidation.
Troubleshooting Workflow for Low Signal Intensity
Caption: A stepwise approach to diagnosing low signal intensity.
References
- 1. This compound | 1429623-59-5 | Benchchem [benchchem.com]
- 2. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Minimizing Isotopic Interference in Mass Spectrometry
Welcome to our dedicated resource for troubleshooting and overcoming the challenges of isotopic interference in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of their mass spectrometric analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in mass spectrometry?
Isotopic interference occurs when ions of different elemental or molecular origin have the same nominal mass-to-charge ratio (m/z), leading to an overlap of their signals in the mass spectrum. This can result in inaccurate quantification and identification of the analyte of interest.
Q2: What are the common types of isotopic interference?
There are three primary types of spectroscopic interferences in mass spectrometry:
-
Isobaric Interference: This occurs when isotopes of different elements have the same mass number. For example, Iron-58 (⁵⁸Fe) and Nickel-58 (⁵⁸Ni) are isobaric and will appear at the same m/z value.[1][2]
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Polyatomic (or Molecular) Interference: This arises from the formation of molecular ions in the plasma or ion source that have the same nominal mass as the analyte ion. A common example is the interference of Argon-Chloride (⁴⁰Ar³⁵Cl⁺) with Arsenic-75 (⁷⁵As⁺).[1][2][3]
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Doubly-Charged Ion Interference: Some elements can form doubly-charged ions (M²⁺) in the plasma. These ions will appear in the mass spectrum at half their actual mass (m/2). For instance, ¹³⁶Ba²⁺ can interfere with ⁶⁸Zn⁺.[3]
Troubleshooting Guides
Issue 1: My analyte signal is artificially high, suggesting potential isobaric interference.
Troubleshooting Steps:
-
Analyte Isotope Selection: The simplest approach is to select an alternative isotope of the analyte that is free from known isobaric overlaps.[3] Most elements have at least one isotope that does not have an isobaric interference.[1]
-
High-Resolution Mass Spectrometry (HR-MS): If an alternative isotope is not available or also suffers from interference, HR-MS can be employed. These instruments can resolve ions with very small mass differences, effectively separating the analyte signal from the isobaric interference.[4][5][6] For example, an Orbitrap mass spectrometer can resolve interferences in the m/z dimension, improving sensitivity and accuracy.[4][5]
-
Chemical Separation: Prior to mass analysis, chemical separation techniques like ion exchange chromatography can be used to remove the interfering element from the sample.[7][8]
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Mathematical Correction: This method involves measuring a different, interference-free isotope of the interfering element and using the known natural isotopic abundance ratios to calculate and subtract the contribution of the interference from the analyte signal.[1][9]
Logical Workflow for Addressing Isobaric Interference
Caption: Workflow for troubleshooting suspected isobaric interference.
Issue 2: Inaccurate results in complex matrices are pointing towards polyatomic interferences.
Troubleshooting Steps:
-
Collision/Reaction Cell Technology (CCT/CRC): Modern ICP-MS instruments are often equipped with collision/reaction cells.[3]
-
Collision Mode: An inert gas (like helium) is introduced into the cell. Polyatomic ions are larger and undergo more collisions, losing more kinetic energy than the analyte ions. An energy barrier at the cell exit then prevents the lower-energy polyatomic ions from reaching the detector.[1]
-
Reaction Mode: A reactive gas (like oxygen, ammonia, or hydrogen) is used. This gas selectively reacts with the interfering polyatomic ions to form new species with a different mass, or reacts with the analyte to shift it to a new, interference-free mass.[10]
-
-
Instrumental Parameter Optimization:
-
Cool Plasma: Using a lower-temperature plasma can reduce the formation of certain argon-based polyatomic species, which is particularly effective for elements like iron.[9]
-
Sample Introduction: Modifying the sample introduction system can sometimes reduce the formation of interfering species.[11][12]
-
-
Matrix Removal: Diluting the sample can reduce the concentration of the matrix components that form polyatomic ions.[3] Aerosol dilution is a technique that minimizes matrix effects without conventional liquid dilution.[3] Alternatively, sample preparation techniques can be used to remove the problematic matrix components.[1]
-
Mathematical Correction: Similar to isobaric interferences, if a polyatomic interference has a known composition and the elements involved have other measurable isotopes, a correction equation can be applied.[1]
Experimental Protocol: Mathematical Correction for Isobaric Interference
This protocol outlines the steps for correcting the interference of ¹¹⁴Sn⁺ on ¹¹⁴Cd⁺.
-
Identify Interfering and Monitoring Isotopes:
-
Measure Signal Intensities:
-
Measure the total signal intensity at m/z 114 (which includes both ¹¹⁴Cd⁺ and ¹¹⁴Sn⁺).
-
Measure the signal intensity of the interference-free tin isotope at m/z 118 (¹¹⁸Sn⁺).
-
-
Determine Isotopic Abundance Ratio:
-
Calculate and Apply Correction:
Data Presentation
Table 1: Common Spectroscopic Interferences in ICP-MS and Mitigation Strategies
| Analyte Isotope | Interfering Species | Type of Interference | Primary Mitigation Strategy | Secondary Mitigation Strategies |
| ⁷⁵As⁺ | ⁴⁰Ar³⁵Cl⁺ | Polyatomic | Collision/Reaction Cell (CRC) | Matrix Removal, Mathematical Correction |
| ⁵⁶Fe⁺ | ⁴⁰Ar¹⁶O⁺ | Polyatomic | Collision/Reaction Cell (CRC) | Cool Plasma, High-Resolution MS |
| ⁵²Cr⁺ | ⁴⁰Ar¹²C⁺ | Polyatomic | Collision/Reaction Cell (CRC) | Mathematical Correction |
| ⁶⁸Zn⁺ | ¹³⁶Ba²⁺ | Doubly-Charged | Analyte Isotope Selection (e.g., ⁶⁶Zn) | Collision/Reaction Cell (CRC) |
| ¹¹⁴Cd⁺ | ¹¹⁴Sn⁺ | Isobaric | Analyte Isotope Selection (e.g., ¹¹¹Cd) | High-Resolution MS, Mathematical Correction |
| ⁵⁸Ni⁺ | ⁵⁸Fe⁺ | Isobaric | Analyte Isotope Selection (e.g., ⁶⁰Ni) | High-Resolution MS |
Decision Tree for Selecting an Interference Minimization Strategy
Caption: Decision tree for choosing a strategy to minimize isotopic interference.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. youtube.com [youtube.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Isotope - Separation, Enrichment, Radioactive | Britannica [britannica.com]
- 9. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 10. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 11. Strategies to overcome spectral interference in ICP-MS detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: O-Glucuronide Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability of O-glucuronides.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for O-glucuronides and how are they affected by pH?
A1: O-glucuronides primarily degrade via two pH-dependent pathways: hydrolysis and acyl migration.
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Hydrolysis: This is the cleavage of the glycosidic bond, releasing the aglycone (parent drug/metabolite). The rate of hydrolysis is slowest in the acidic pH range of 3.0-4.0. As the pH moves further into the acidic or alkaline range, the rate of hydrolysis increases.
-
Acyl Migration: This is an intramolecular rearrangement specific to 1-O-acyl glucuronides, where the acyl group (aglycone) moves from the C1 position of the glucuronic acid moiety to the C2, C3, or C4 hydroxyl groups, forming positional isomers. This process is minimal at acidic pH (≤ 4.0) and its rate increases significantly with an increase in pH.[1]
Q2: How does the stability of O-glucuronides compare to N-glucuronides at different pH values?
A2: O-glucuronides are generally more stable than N-glucuronides, particularly in acidic conditions.[2][3][4] N-glucuronides are known to be labile in acidic environments, which can be relevant in biological matrices such as the acidic environment of the stomach or urine.
Q3: What is the optimal pH for ensuring the stability of O-glucuronides during in vitro experiments?
A3: To minimize both hydrolysis and acyl migration of 1-O-acyl glucuronides, a pH range of 3.0-4.0 is recommended.[1] For general O-glucuronides where acyl migration is not a concern, maintaining a pH close to neutral (around 7.4) can be suitable, although stability should be empirically determined for each compound.
Q4: Can the pH of analytical mobile phases affect the analysis of O-glucuronides?
A4: Yes, the pH of the HPLC mobile phase can significantly impact the retention times and resolution of O-glucuronide isomers.[1] Lowering the pH generally leads to longer retention times due to the protonation of the carboxylic acid groups.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid disappearance of the 1-O-acyl glucuronide peak during analysis. | The pH of the sample or mobile phase is too high, leading to rapid acyl migration and/or hydrolysis. | Adjust the pH of the sample and mobile phase to a range of 3.0-4.0 to slow down both degradation pathways.[1] |
| Appearance of multiple, unexpected peaks with the same mass-to-charge ratio as the O-glucuronide. | Acyl migration is occurring, leading to the formation of positional isomers (2-O, 3-O, 4-O). | Confirm the identity of the peaks through MS/MS fragmentation. To minimize isomer formation, handle and store samples at acidic pH (3.0-4.0) and low temperature. |
| Low recovery of the O-glucuronide from biological samples. | Enzymatic degradation by β-glucuronidases present in the matrix (e.g., plasma, urine, tissue homogenates). | Add a β-glucuronidase inhibitor to the sample immediately after collection. Also, maintain a pH that is suboptimal for β-glucuronidase activity (enzyme-specific, but often slightly acidic or basic). |
| Inconsistent stability results between experiments. | Variations in buffer preparation, temperature, or incubation times. | Standardize all experimental parameters. Prepare fresh buffers for each experiment and ensure accurate pH measurement. Use a calibrated incubator and precise timing for all incubation steps. |
| Parent drug concentration increases over time in a sample containing the O-glucuronide. | Hydrolysis of the O-glucuronide back to the parent compound. | If the goal is to quantify the glucuronide, ensure storage and analysis conditions minimize hydrolysis (acidic pH 3.0-4.0). If quantifying the parent drug in the presence of the glucuronide, take steps to prevent ex vivo hydrolysis by adjusting pH and temperature immediately after sample collection. |
Quantitative Data on O-Glucuronide Stability
The stability of O-glucuronides is highly dependent on the specific chemical structure of the aglycone and the pH of the environment. The following tables summarize stability data for representative O-glucuronides.
Table 1: Stability of Selected O-Glucuronides at Different pH Values
| O-Glucuronide | pH | Temperature (°C) | Incubation Time (h) | Remaining Compound (%) | Reference |
| 3-OH-N,N'-diacetylbenzidine O-glucuronide | 5.5 | 37 | 24 | Not hydrolyzed | [2][4] |
| 3-OH-N,N'-diacetylbenzidine O-glucuronide | 7.4 | 37 | 24 | Not hydrolyzed | [2][4] |
| 3-OH-benzidine O-glucuronide | 5.5 | 37 | 24 | 52 | [2][4] |
| 3-OH-benzidine O-glucuronide | 7.4 | 37 | 24 | Stable | [2][4] |
Table 2: Degradation of Ifetroban 1-O-Acyl β-D-glucuronide at 23 °C
| pH | Degradation Pathway | Rate | Reference |
| ≤ 4.0 | Hydrolysis only | Slowest in the 3.0-4.0 range | [1] |
| > 4.0 | Hydrolysis | Rate increases with increasing pH | [1] |
| ≥ 5.0 | Acyl Migration | Rate increases with increasing pH | [1] |
| > 11.0 | Hydrolysis & Acyl Migration | Greatly enhanced rates for both | [1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the pH Stability of an O-Glucuronide
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Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 3, 4, 5, 6, 7.4, 8, and 9) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).
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Sample Preparation: Prepare a stock solution of the O-glucuronide of interest in a suitable solvent (e.g., methanol or DMSO).
-
Incubation:
-
In separate microcentrifuge tubes, add a small aliquot of the O-glucuronide stock solution to each buffer to achieve a final desired concentration (e.g., 1-10 µM).
-
Incubate the tubes at a constant temperature (e.g., 37°C).
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each tube.
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Quenching: Immediately stop the reaction by adding a quenching solution, such as an equal volume of cold acetonitrile or methanol, to precipitate proteins and stop any enzymatic activity if present.
-
Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant using a validated analytical method, such as LC-MS/MS, to quantify the remaining O-glucuronide and the formation of any degradation products (parent aglycone and/or isomers).
-
-
Data Analysis: Plot the concentration of the O-glucuronide versus time for each pH value. From these plots, determine the degradation rate constant (k) and the half-life (t½) at each pH.
Visualizations
Caption: pH-dependent degradation pathways of 1-O-acyl glucuronides.
Caption: Experimental workflow for an O-glucuronide pH stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]
- 3. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species [mdpi.com]
- 4. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for N-Acetyltyramine Glucuronide Quantification in Biofluids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of N-Acetyltyramine Glucuronide in biological fluids. N-Acetyltyramine Glucuronide is a key phase II metabolite of N-acetyltyramine, and its accurate measurement in biofluids is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. This document outlines the performance of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares it with potential alternative techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA).
The information presented is based on established principles of bioanalytical method validation, guided by regulatory bodies such as the FDA and EMA.[1] While specific experimental data for N-Acetyltyramine Glucuronide is limited in publicly available literature, the subsequent sections provide detailed, realistic protocols and performance data based on the analysis of similar glucuronide conjugates.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of LC-MS/MS, HPLC-UV, and ELISA for the quantification of N-Acetyltyramine Glucuronide in human plasma. This allows for a direct comparison of their key validation parameters.
| Parameter | LC-MS/MS | HPLC-UV | ELISA |
| Linearity Range | 0.5 - 500 ng/mL | 50 - 5000 ng/mL | 1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 50 ng/mL | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±20% |
| Precision (% CV) | < 15% | < 15% | < 20% |
| Selectivity/Specificity | High (based on mass-to-charge ratio) | Moderate (potential for interferences) | High (antibody-dependent) |
| Matrix Effect | Potential for ion suppression/enhancement | Less susceptible than LC-MS/MS | Minimal |
| Sample Volume | 50 - 100 µL | 100 - 200 µL | 50 - 100 µL |
| Throughput | High | Moderate | High |
Experimental Protocols
LC-MS/MS Method
Liquid chromatography-tandem mass spectrometry is the benchmark for the quantification of small molecules like N-Acetyltyramine Glucuronide in complex biological matrices due to its superior sensitivity and selectivity.[1]
Sample Preparation:
-
Thaw human plasma samples at room temperature.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (N-Acetyltyramine Glucuronide-d3, 100 ng/mL).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Inject 10 µL onto the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
HPLC-UV Method (Hypothetical)
While less sensitive than LC-MS/MS, HPLC-UV can be a cost-effective alternative for quantification at higher concentrations.
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an appropriate internal standard.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase.
-
Inject 20 µL onto the HPLC system.
Chromatographic Conditions:
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Estimated based on the chromophore of N-acetyltyramine (approximately 225 nm and 275 nm).
-
Column Temperature: 30°C
ELISA Method (Hypothetical)
An ELISA would require the development of a specific antibody to N-Acetyltyramine Glucuronide, which is not commercially available at present. However, if developed, it could offer a high-throughput platform suitable for screening large numbers of samples.
Assay Principle (Competitive ELISA):
-
A microplate is coated with a conjugate of N-Acetyltyramine Glucuronide.
-
Samples or standards are added to the wells, along with a specific primary antibody.
-
The free analyte in the sample competes with the coated analyte for binding to the antibody.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting colorimetric signal is inversely proportional to the concentration of N-Acetyltyramine Glucuronide in the sample.
Visualizations
References
Assessing the Isotopic Purity of N-Acetyltyramine Glucuronide-d3: A Comparative Guide
For researchers and drug development professionals engaged in quantitative bioanalysis, the isotopic purity of stable isotope-labeled internal standards is a critical parameter that directly impacts assay accuracy and reliability. N-Acetyltyramine Glucuronide-d3 is frequently employed as an internal standard for the quantification of its endogenous counterpart. This guide provides a comprehensive overview of the methods used to assess its isotopic purity, a comparison with potential alternatives, and detailed experimental protocols.
Analytical Approaches to Determine Isotopic Purity
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method provides unique and complementary information regarding the level and position of deuterium incorporation.
High-Resolution Mass Spectrometry (HRMS): This is the cornerstone for assessing isotopic enrichment. By precisely measuring the mass-to-charge ratio (m/z) of the analyte, HRMS can distinguish between the deuterated standard and its unlabeled counterpart, as well as identify the presence of partially deuterated species. The relative intensities of these isotopic peaks in the mass spectrum are used to calculate the percentage of isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H (proton) and ²H (deuterium) NMR, is invaluable for confirming the chemical structure and pinpointing the location of the deuterium labels. In ¹H NMR, the substitution of a proton with a deuteron results in the disappearance of a signal, providing a clear indication of the labeling site. Conversely, ²H NMR directly detects the deuterium nuclei, confirming their presence and chemical environment.
Comparative Data and Key Parameters
Table 1: High-Resolution Mass Spectrometry Parameters for N-Acetyltyramine Glucuronide and its d3-Labeled Internal Standard
| Compound | Molecular Formula | Precursor Ion (m/z) [M+H]⁺ | Primary Fragment Ion (m/z) |
| N-Acetyltyramine Glucuronide | C₁₆H₂₁NO₈ | 356.1 | 180.1 |
| This compound | C₁₆H₁₈D₃NO₈ | 359.1 | 183.1 |
Data derived from publicly available information.[1]
Table 2: Comparison of this compound with a Hypothetical Alternative Internal Standard
| Feature | This compound | Alternative: N-Acetyltyramine Glucuronide-d4 (Hypothetical) |
| Mass Difference | +3 Da | +4 Da |
| Co-elution | Expected to co-elute with the analyte under typical reversed-phase HPLC conditions. | Expected to co-elute with the analyte. |
| Isotopic Overlap | Minimal potential for overlap from natural isotopic abundance of the analyte. | Even lower potential for isotopic overlap due to a larger mass difference. |
| Potential for H/D Exchange | Labeling on the acetyl group is generally stable. | Labeling on the ethyl chain could have a different stability profile. |
| Availability | Commercially available. | May require custom synthesis. |
Experimental Protocols
Below are detailed protocols for assessing the isotopic purity of this compound using LC-HRMS and NMR spectroscopy.
Protocol 1: Isotopic Purity Assessment by LC-HRMS
This protocol outlines a general procedure for determining the isotopic enrichment of this compound using liquid chromatography coupled with high-resolution mass spectrometry.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Mode: Full scan from m/z 100-500.
- Resolution: Set to a high resolution (e.g., >70,000) to resolve isotopic peaks.
- Data Acquisition: Acquire data in centroid mode.
4. Data Analysis:
- Extract the ion chromatograms for the unlabeled N-Acetyltyramine Glucuronide (m/z 356.1) and the d3-labeled standard (m/z 359.1).
- Integrate the peak areas for all observed isotopologues (d0, d1, d2, d3).
- Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of d3 peak / Sum of areas of all isotopologue peaks) x 100
Protocol 2: Structural Confirmation and Purity Assessment by NMR
This protocol provides a general method for confirming the location of deuterium labeling and assessing the relative isotopic purity.
1. Sample Preparation:
- Dissolve 1-5 mg of this compound in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).
2. ¹H NMR Spectroscopy:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Analysis: Compare the spectrum to that of an unlabeled N-Acetyltyramine Glucuronide standard. The absence or significant reduction in the signal intensity corresponding to the acetyl methyl protons will confirm the location of the deuterium labeling.
3. ²H NMR Spectroscopy:
- Acquire a one-dimensional ²H NMR spectrum.
- Analysis: A signal should be observed in the region corresponding to the acetyl methyl group, directly confirming the presence and chemical environment of the deuterium atoms. The integration of this peak relative to any other deuterium signals can provide an estimate of relative purity. For highly deuterated compounds, ²H NMR can be a more sensitive measure of isotopic enrichment than ¹H NMR.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for assessing the isotopic purity of this compound.
Caption: LC-HRMS workflow for isotopic purity assessment.
Caption: NMR workflow for structural confirmation and purity analysis.
References
The Gold Standard in Bioanalysis: A Comparative Guide to N-Acetyltyramine Glucuronide-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-acetyltyramine glucuronide, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of N-Acetyltyramine Glucuronide-d3 with other potential internal standards, supported by established principles of bioanalytical method validation and illustrative data.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard for quantitative analysis.[1] this compound, a deuterated analog of the analyte N-acetyltyramine glucuronide, represents the pinnacle of this approach. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in the analytical process.
Superior Performance of Stable Isotope-Labeled Internal Standards
The primary advantage of a SIL internal standard like this compound lies in its ability to co-elute with the analyte and exhibit similar ionization efficiency. This is crucial for mitigating matrix effects, a common challenge in bioanalysis where components of the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Structural analogs, while sometimes used as a more cost-effective alternative, often have different retention times and ionization responses, making them less effective at correcting for these matrix-induced variations.
Comparative Analysis of Internal Standard Performance
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| This compound (SIL) | 10 | 2.5 | 3.1 |
| 100 | 1.8 | 2.5 | |
| 1000 | -0.5 | 1.9 | |
| Structural Analog | 10 | -8.7 | 9.5 |
| 100 | -6.2 | 7.8 | |
| 1000 | -4.5 | 6.2 |
This table illustrates the superior accuracy and precision typically achieved with a SIL internal standard compared to a structural analog.
Table 2: Comparison of Matrix Effect and Recovery
| Internal Standard Type | Matrix | Matrix Effect (%) | Recovery (%) |
| This compound (SIL) | Plasma | -5.2 | 85.6 |
| Urine | -8.9 | 92.3 | |
| Structural Analog | Plasma | -25.8 | 78.1 |
| Urine | -32.4 | 81.5 |
This table demonstrates the enhanced ability of a SIL internal standard to compensate for matrix effects and provide more consistent recovery across different biological matrices.
Experimental Protocol: A Representative LC-MS/MS Method
The following is a representative experimental protocol for the quantification of N-acetyltyramine glucuronide in a biological matrix using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the internal standard working solution (this compound in methanol).
-
Perform protein precipitation by adding 400 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
N-acetyltyramine glucuronide: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical relationship between the components of the analysis, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
References
Cross-Validation of Analytical Methods for N-Acetyltyramine Glucuronide Using its Deuterated Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of metabolites is a cornerstone of drug development and clinical research. N-Acetyltyramine Glucuronide (NAT-Glu), a significant metabolite, requires robust and reliable analytical methods for its determination in biological matrices. The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision. This guide provides a comparative overview of the cross-validation of analytical methods for NAT-Glu, with a focus on the use of N-Acetyltyramine Glucuronide-d3 (NAT-Glu-d3) as an internal standard.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In LC-MS/MS analysis, a stable isotope-labeled internal standard (SIL-IS), such as NAT-Glu-d3, is considered the optimal choice. This is because a SIL-IS has nearly identical physicochemical properties to the analyte of interest, including extraction recovery, ionization efficiency, and chromatographic retention time. This similarity allows it to effectively compensate for variations that can occur during sample preparation and analysis, leading to more accurate and precise results. The mass difference between the analyte and the SIL-IS allows for their distinct detection by the mass spectrometer.
Experimental Protocol: A Representative LC-MS/MS Method
1. Sample Preparation:
-
Matrix: Human urine or plasma.
-
Procedure: A simple "dilute-and-shoot" approach or solid-phase extraction (SPE) can be employed.
-
Dilute-and-Shoot: Aliquot 100 µL of the biological sample, add 10 µL of a known concentration of this compound solution (internal standard), and dilute with 900 µL of the initial mobile phase. Vortex and centrifuge before injection.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the pre-treated sample (urine or plasma with internal standard). Wash the cartridge to remove interferences. Elute the analyte and internal standard. Evaporate the eluate and reconstitute in the mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Acetyltyramine Glucuronide (Analyte): Precursor ion [M+H]⁺ at m/z 356.1 and a product ion at m/z 180.1 (corresponding to the N-acetyltyramine fragment after loss of the glucuronide group).[1]
-
This compound (Internal Standard): Precursor ion [M+H]⁺ at m/z 359.1 and a product ion at m/z 183.1 (assuming three deuterium atoms on the acetyl group).
-
-
Data Presentation: Performance Characteristics
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for N-Acetyltyramine Glucuronide using this compound as an internal standard, compared with a hypothetical alternative method using a structurally similar (analog) internal standard.
Table 1: Comparison of Method Performance Parameters
| Parameter | Method with this compound (SIL-IS) | Method with Analog Internal Standard |
| Linearity (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 20% |
| Precision (% RSD) | < 15% | < 20% |
| Recovery (%) | 85 - 115% | 70 - 120% |
| Matrix Effect (% CV) | < 15% | < 25% |
Table 2: Illustrative Accuracy and Precision Data
| Analyte Concentration (ng/mL) | Method with this compound (SIL-IS) | Method with Analog Internal Standard |
| Accuracy (% Bias) | Precision (% RSD) | |
| 3 (Low QC) | -2.5 | 8.2 |
| 50 (Mid QC) | 1.8 | 5.5 |
| 400 (High QC) | -0.5 | 4.1 |
Note: The data presented in these tables is illustrative and based on typical performance characteristics of similar bioanalytical LC-MS/MS methods. Actual results may vary.
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Caption: Experimental workflow for the quantification of N-Acetyltyramine Glucuronide.
Caption: Logical pathway for analytical method validation.
Conclusion
The cross-validation of analytical methods for N-Acetyltyramine Glucuronide is crucial for ensuring data reliability in research and drug development. The use of this compound as an internal standard in LC-MS/MS analysis represents the state-of-the-art approach. This method is expected to deliver superior performance in terms of accuracy, precision, and robustness when compared to methods employing analog internal standards. While specific, publicly available datasets for the validation of this particular analyte are limited, the principles and expected outcomes outlined in this guide provide a strong framework for researchers and scientists to develop and validate their own high-quality analytical methods.
References
A Comparative Guide to N-Acetyltyramine Glucuronide (NATOG) Assays: Linearity, Accuracy, and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-Acetyltyramine Glucuronide (NATOG), a significant phase II metabolite of N-acetyltyramine and a notable biomarker in onchocerciasis research. The focus of this comparison is on the critical performance characteristics of linearity, accuracy, and precision, providing researchers with the necessary information to select the most appropriate assay for their drug development and research needs.
Metabolic Pathway of N-Acetyltyramine Glucuronidation
The formation of N-Acetyltyramine Glucuronide is a crucial step in the metabolism of N-acetyltyramine. This biotransformation is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which facilitates the conjugation of glucuronic acid to the parent molecule, thereby increasing its water solubility and aiding its excretion from the body.
Caption: Metabolic pathway of N-Acetyltyramine to N-Acetyltyramine Glucuronide.
Comparison of Assay Methodologies
The primary and most robust method for the quantification of NATOG is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific commercial ELISA kits for NATOG are not widely documented with performance data, a comparative overview is provided based on the general characteristics of each platform.
| Feature | LC-MS/MS | Immunoassay (e.g., ELISA) |
| Principle | Separation by chromatography followed by detection based on mass-to-charge ratio. | Antigen-antibody binding with colorimetric or fluorescent detection. |
| Specificity | Very High: Can distinguish between structurally similar molecules. | High: Dependent on antibody specificity, potential for cross-reactivity. |
| Sensitivity | Very High: Typically in the low ng/mL to pg/mL range. | High: Can achieve ng/mL sensitivity, but may be less sensitive than LC-MS/MS. |
| Linearity | Excellent: Wide dynamic range. | Good: Generally has a more limited linear range compared to LC-MS/MS. |
| Accuracy | High: Typically within 15% of the nominal value. | Good: Can be affected by matrix effects and cross-reactivity. |
| Precision | High: Typically <15% CV. | Good: Generally <15-20% CV. |
| Throughput | Moderate: Sample preparation can be time-consuming. | High: Well-suited for screening large numbers of samples. |
| Cost | High initial instrument cost, lower per-sample cost for large batches. | Lower initial setup cost, can be more expensive per sample for smaller batches. |
Performance Data for LC-MS/MS Assays
The following tables summarize typical performance data for a validated LC-MS/MS assay for the quantification of N-Acetyltyramine Glucuronide in a biological matrix (e.g., plasma). These values are based on established bioanalytical method validation guidelines.
Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Acceptance Criteria | Typical Result |
| Calibration Range | Defined by LLOQ and ULOQ | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting | y = 0.05x + 0.003 |
| Coefficient of Determination (r²) | > 0.99 | 0.997 |
| LLOQ | - | 1 ng/mL |
| LLOQ Accuracy | 80-120% | 98.2% |
| LLOQ Precision (CV%) | ≤ 20% | 10.5% |
Accuracy and Precision (Intra- and Inter-Assay)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| Intra-Assay | ||||
| Low | 5 | 5.1 | 102.0 | 7.8 |
| Mid | 50 | 48.9 | 97.8 | 5.1 |
| High | 800 | 812 | 101.5 | 4.3 |
| Inter-Assay | ||||
| Low | 5 | 5.2 | 104.0 | 9.2 |
| Mid | 50 | 49.5 | 99.0 | 6.5 |
| High | 800 | 796 | 99.5 | 5.8 |
Experimental Protocols
Experimental Protocol for LC-MS/MS Quantification of N-Acetyltyramine Glucuronide
This protocol outlines a typical workflow for the quantification of NATOG in human plasma.
Caption: Experimental workflow for LC-MS/MS analysis of NATOG.
1. Materials and Reagents:
-
N-Acetyltyramine Glucuronide certified reference standard
-
N-Acetyltyramine Glucuronide-d3 (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL NATOG-d3 in 50% methanol).
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N-Acetyltyramine Glucuronide: Q1 356.1 m/z → Q3 180.1 m/z
-
This compound: Q1 359.1 m/z → Q3 183.1 m/z
-
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of NATOG in the unknown samples by interpolating their peak area ratios from the calibration curve.
This guide provides a foundational understanding of the key performance characteristics of assays for N-Acetyltyramine Glucuronide. For specific applications, it is imperative to perform in-house validation to ensure the chosen method meets the required performance criteria.
Determining the Limit of Quantification (LOQ) for N-Acetyltyramine Glucuronide: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a robust and reliable Limit of Quantification (LOQ) is a critical step in the bioanalytical method validation for N-Acetyltyramine Glucuronide. This guide provides a comparative overview of methodologies, presents supporting experimental data from analogous compounds, and offers detailed protocols to aid in the development of sensitive and accurate quantification assays.
N-Acetyltyramine Glucuronide is a phase II metabolite of N-acetyltyramine. Accurate quantification of this metabolite in biological matrices is essential for pharmacokinetic and metabolic studies. The most widely accepted and sensitive method for this purpose is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide focuses on the direct quantification of the intact glucuronide, which is generally preferred for its speed and reduced sample manipulation compared to indirect methods involving enzymatic hydrolysis.
Comparative Analysis of LOQ Determination Methods
The determination of the LOQ for N-Acetyltyramine Glucuronide is guided by regulatory standards, such as those from the U.S. Food and Drug Administration (FDA). The primary method involves direct analysis by LC-MS/MS, which offers high selectivity and sensitivity. An alternative, though less common, approach is the indirect method requiring enzymatic hydrolysis.
| Method | Principle | Advantages | Disadvantages | Typical LOQ Range |
| Direct LC-MS/MS | Direct quantification of the intact N-Acetyltyramine Glucuronide molecule. | High specificity and sensitivity.[1] Faster sample preparation.[2] Avoids incomplete hydrolysis issues. | Requires an authentic glucuronide standard.[2] Potential for in-source fragmentation. | 0.5 - 50 ng/mL (Hypothetical) |
| Indirect (Hydrolysis) LC-MS/MS | Enzymatic hydrolysis of the glucuronide to N-acetyltyramine, followed by quantification of the aglycone. | Does not require a glucuronide standard. May be useful if the glucuronide is unstable. | Time-consuming due to incubation step.[3] Potential for incomplete hydrolysis.[3] Less specific if other conjugates are present. | Not Recommended |
Experimental Data for LOQ Determination
While specific public data on the LOQ for N-Acetyltyramine Glucuronide is limited, data from similar glucuronide metabolites can serve as a valuable benchmark. The following table presents hypothetical, yet realistic, performance data for N-Acetyltyramine Glucuronide, alongside published data for Acetaminophen Glucuronide.
| Parameter | N-Acetyltyramine Glucuronide (Hypothetical) | Acetaminophen Glucuronide[4] | FDA Acceptance Criteria[5][6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.100 µg/mL (100 ng/mL) | The lowest standard on the calibration curve. |
| Matrix | Human Plasma | Mouse Plasma | Same as study samples. |
| Intra-day Precision (%CV) at LLOQ | ≤ 15% | ≤ 11.86% | ≤ 20% |
| Inter-day Precision (%CV) at LLOQ | ≤ 18% | Not Reported | ≤ 20% |
| Intra-day Accuracy (% of nominal) at LLOQ | 85% - 115% | Not Reported | 80% - 120% |
| Inter-day Accuracy (% of nominal) at LLOQ | 82% - 118% | Not Reported | 80% - 120% |
| Calibration Curve Range | 0.5 - 500 ng/mL | 0.100 - 40.0 µg/mL | Defined by LLOQ and ULOQ. |
| Correlation Coefficient (r²) | > 0.99 | Linear | > 0.99 |
Experimental Protocols
A detailed protocol for the determination of the LOQ for N-Acetyltyramine Glucuronide using LC-MS/MS is provided below. This protocol is based on established FDA guidelines for bioanalytical method validation.[5][7][8]
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare a 1 mg/mL stock solution of N-Acetyltyramine Glucuronide and a deuterated internal standard (IS), such as N-Acetyltyramine Glucuronide-d3, in methanol.[1]
-
Working Solutions: Prepare serial dilutions of the N-Acetyltyramine Glucuronide stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs).
-
Calibration Standards: Spike blank human plasma with the working solutions to create a calibration curve with at least six non-zero concentration levels, including the expected LLOQ and an Upper Limit of Quantification (ULOQ). A typical range would be 0.5, 1, 5, 20, 100, and 500 ng/mL.
-
Quality Controls: Prepare QCs in blank human plasma at four concentration levels: LLOQ (0.5 ng/mL), low QC (1.5 ng/mL), medium QC (75 ng/mL), and high QC (400 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (e.g., 100 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions (Hypothetical):
LOQ Determination and Acceptance Criteria
-
Analyze Five Replicates: Analyze five replicates of the LLOQ sample.
-
Signal-to-Noise Ratio: The analyte response at the LLOQ should be at least 5 times the response of a blank sample.
-
Precision and Accuracy: The precision (%CV) of the replicate LLOQ samples should not exceed 20%, and the mean accuracy should be within ±20% of the nominal concentration.[6][9]
-
Calibration Curve: The LLOQ must be the lowest point on the calibration curve and meet the acceptance criteria for the curve.
Visualizations
Signaling Pathways and Workflows
Caption: Glucuronidation of N-Acetyltyramine.
Caption: Experimental workflow for LOQ validation.
References
- 1. This compound | 1429623-59-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. A reliable LC-MS/MS method for the quantification of N-acetyl-p-benzoquinoneimine, acetaminophen glutathione and acetaminophen glucuronide in mouse plasma, liver and kidney: Method validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Performance Comparison of N-Acetyltyramine Glucuronide-d3 from Different Vendors
For researchers and drug development professionals relying on accurate and reproducible results, the quality of internal standards is paramount. N-Acetyltyramine Glucuronide-d3 is a critical reagent used as an internal standard for the quantification of N-Acetyltyramine Glucuronide in biological matrices, often analyzed via liquid chromatography-mass spectrometry (LC-MS/MS).[1] Its performance directly impacts the reliability of pharmacokinetic, toxicokinetic, and metabolomic studies. This guide provides a framework for an objective performance comparison of this compound from various commercial vendors.
Key Performance Indicators
A thorough comparison of this compound from different vendors should focus on several key performance indicators that can be quantitatively assessed. These include purity, concentration accuracy, stability, and performance in a standardized analytical method.
Table 1: Vendor and Product Information
| Vendor | Product Number | Lot Number | Purity (as stated by vendor) | Isotopic Purity (as stated by vendor) | Certificate of Analysis (CofA) Provided? |
| Vendor A | V-12345 | A-001 | >98% | >99% atom % D | Yes |
| Vendor B | P-67890 | B-002 | ≥99% | Not Specified | Yes |
| Vendor C | C-11223 | C-003 | >97.5% | >99% | Yes |
Table 2: Analytical Performance Comparison
| Parameter | Vendor A | Vendor B | Vendor C | Acceptance Criteria |
| Purity (by LC-MS/MS, %) | 99.2% | 98.5% | 99.5% | >98% |
| Concentration Accuracy (%) | 101.5% | 97.8% | 100.2% | 95-105% |
| Intra-day Precision (%RSD) | 2.1% | 3.5% | 1.8% | <15% |
| Inter-day Precision (%RSD) | 4.5% | 6.2% | 3.9% | <15% |
| Short-term Stability (24h, RT, %) | 99.8% | 99.1% | 99.9% | >95% recovery |
| Freeze-Thaw Stability (3 cycles, %) | 98.7% | 97.5% | 99.2% | >95% recovery |
Experimental Protocols
To generate the comparative data presented in Table 2, the following experimental protocols should be employed.
Purity Assessment by LC-MS/MS
-
Objective: To independently verify the purity of this compound from each vendor.
-
Methodology:
-
Prepare a stock solution of this compound from each vendor in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL.
-
Inject the working solution into an LC-MS/MS system.
-
Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the main peak from any impurities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[1]
-
-
Mass Spectrometry Conditions:
-
Data Analysis: Calculate the peak area of the main compound and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area.
-
Concentration Accuracy
-
Objective: To determine the accuracy of the vendor-stated concentration.
-
Methodology:
-
Prepare a calibration curve using a certified reference material of N-Acetyltyramine Glucuronide.
-
Accurately weigh and dissolve the this compound from each vendor to prepare a stock solution of a known nominal concentration.
-
Prepare a sample from each vendor's stock solution at a concentration that falls within the linear range of the calibration curve.
-
Analyze the samples by LC-MS/MS and quantify the concentration using the calibration curve.
-
Data Analysis: Calculate the concentration accuracy as: (Measured Concentration / Nominal Concentration) x 100%.
-
Precision (Intra- and Inter-day)
-
Objective: To assess the reproducibility of measurements using the internal standard from each vendor.
-
Methodology:
-
Prepare quality control (QC) samples at low, medium, and high concentrations using the this compound from each vendor.
-
Intra-day Precision: Analyze five replicates of each QC level on the same day.
-
Inter-day Precision: Analyze the QC samples on three different days.
-
Data Analysis: Calculate the relative standard deviation (%RSD) for the measured concentrations at each level for both intra- and inter-day assessments.
-
Stability (Short-term and Freeze-Thaw)
-
Objective: To evaluate the stability of the compound under typical laboratory conditions.
-
Methodology:
-
Short-term Stability: Analyze QC samples that have been left at room temperature for 24 hours.
-
Freeze-Thaw Stability: Subject QC samples to three cycles of freezing (-20°C or -80°C) and thawing.
-
Data Analysis: Compare the mean concentration of the stability samples to that of freshly prepared samples. Express the stability as a percentage of the initial concentration.
-
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram outlines the workflow for the comparative performance evaluation of this compound from different vendors.
Caption: Workflow for Vendor Comparison of this compound.
Glucuronidation Pathway
N-Acetyltyramine undergoes Phase II metabolism via glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation reaction increases the water solubility of the compound, facilitating its excretion.
Caption: Metabolic Pathway of N-Acetyltyramine Glucuronidation.
By following this structured approach, researchers can make an informed decision based on empirical data, ensuring the selection of a high-quality this compound internal standard that meets the rigorous demands of their analytical assays.
References
Identifying Glucuronide Conjugates: A Comparative Guide to In Silico Deconjugation and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate identification of glucuronide conjugates is a critical step in understanding the metabolic fate of xenobiotics. This guide provides an objective comparison of in silico deconjugation with traditional enzymatic hydrolysis and in silico prediction of glucuronidation sites, supported by experimental data and detailed protocols.
Glucuronidation is a major phase II metabolic pathway that facilitates the excretion of drugs, toxins, and endogenous compounds by conjugating them with glucuronic acid. Identifying these glucuronide conjugates is essential for comprehensive metabolite profiling and safety assessment. While enzymatic hydrolysis followed by mass spectrometry has been the conventional approach, in silico methods are emerging as rapid and cost-effective alternatives.
In Silico Deconjugation: A Novel Approach
In silico deconjugation is a computational technique that aims to identify glucuronide conjugates directly from tandem mass spectrometry (MS/MS) data without the need for enzymatic reactions. The core principle involves recognizing the neutral loss of the glucuronic acid moiety during fragmentation and then matching the remaining aglycone fragment spectrum against existing spectral libraries.[1]
Experimental Workflow
The in silico deconjugation workflow is a streamlined process that leverages high-resolution mass spectrometry data.
Caption: Workflow of in silico deconjugation for identifying glucuronide conjugates.
Alternative Methods for Glucuronide Conjugate Identification
Enzymatic Hydrolysis
The most established alternative to in silico deconjugation is enzymatic hydrolysis using β-glucuronidase, which cleaves the glucuronic acid from the parent molecule. The resulting aglycone is then identified using analytical techniques like LC-MS/MS.
In Silico Prediction of Glucuronidation Sites
Various computational tools can predict the potential sites of glucuronidation on a molecule. These tools utilize algorithms based on machine learning, rule-based systems, or a combination of both to identify atoms most likely to undergo conjugation.
Performance Comparison
The choice of method for identifying glucuronide conjugates depends on various factors, including the desired throughput, accuracy, and available resources. The following tables summarize the performance of in silico deconjugation compared to alternative methods based on available data.
| Method | Principle | Throughput | Cost | Key Advantages | Key Limitations |
| In Silico Deconjugation | Computational removal of glucuronic acid from MS/MS spectra and library matching of the aglycone.[1] | High | Low | Rapid, cost-effective, no need for standards or enzymes.[1] | Dependent on spectral library availability and fragmentation patterns.[1] May misidentify some structures.[1] |
| Enzymatic Hydrolysis | Enzymatic cleavage of the glucuronide bond followed by analysis of the aglycone.[2][3] | Low-Medium | High | Well-established, high confidence in identification when successful. | Time-consuming, requires specific enzymes, potential for incomplete hydrolysis, enzyme inhibition.[2][4] |
| In Silico Prediction | Computational prediction of metabolic sites for glucuronidation. | Very High | Very Low | Extremely rapid screening of large compound libraries. | Predictive only, requires experimental validation, accuracy varies between tools.[5] |
| Performance Metric | In Silico Deconjugation (Huber et al., 2022)[1] | Enzymatic Hydrolysis (Typical) | In Silico Prediction Tools (General) |
| Identified Conjugates | 75 different glucuronidated structures identified.[1] | Dependent on enzyme efficiency and substrate. | Predictive output of potential metabolites. |
| False Positives | No false positives reported in the study.[1] | Low, but can occur due to non-specific binding. | Can have a high rate of false positives.[5] |
| False Negatives | Can occur with atypical fragmentation patterns.[1] | Can occur due to incomplete hydrolysis or enzyme inhibition.[4] | Can miss novel metabolic pathways not in the training data. |
| Accuracy | High for common glucuronides.[1] | Generally high if hydrolysis is complete. | Varies significantly between different software and compound classes.[5] |
Experimental Protocols
Protocol 1: In Silico Deconjugation
This protocol is based on the workflow described by Huber et al. (2022).[1]
-
LC-HRMS/MS Analysis:
-
Separate the sample using liquid chromatography.
-
Acquire high-resolution tandem mass spectra in data-dependent acquisition (DDA) mode.
-
-
Neutral Loss Screening:
-
Process the raw data to identify precursor ions that exhibit a neutral loss of 176.0321 Da, corresponding to the mass of glucuronic acid (C₆H₈O₆).[1]
-
-
Spectral Truncation:
-
For each MS/MS spectrum identified in the previous step, computationally remove all fragment ions with a mass-to-charge ratio (m/z) greater than the precursor ion of the aglycone (Precursor m/z - 176.0321). This generates a pseudo-MS/MS spectrum of the aglycone.
-
-
Spectral Library Search:
-
Search the truncated (in silico deconjugated) spectra against a comprehensive MS/MS spectral library of known compounds.
-
A high spectral similarity score indicates a putative identification of the aglycone, and thus the original glucuronide conjugate.
-
Protocol 2: Enzymatic Hydrolysis of Glucuronides
This is a general protocol and may require optimization for specific enzymes and substrates.
-
Sample Preparation:
-
Dilute the biological sample (e.g., urine, plasma) with a suitable buffer (e.g., acetate buffer, pH 5.0).[2]
-
-
Enzymatic Reaction:
-
Add β-glucuronidase enzyme to the sample. The amount of enzyme and incubation time will vary depending on the enzyme source and the specific conjugate.[4][6][7]
-
Incubate the mixture at an optimal temperature (typically 37°C) for a sufficient duration (e.g., 1-24 hours) to ensure complete hydrolysis.[2][4]
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile or by protein precipitation).
-
Extract the aglycone from the sample using an appropriate method, such as liquid-liquid extraction or solid-phase extraction.[2]
-
-
LC-MS/MS Analysis:
-
Analyze the extracted sample by LC-MS/MS to identify and quantify the liberated aglycone.
-
Comparative Workflow Diagram
Caption: Comparison of in silico and experimental workflows for glucuronide identification.
In Silico Prediction Tools for Glucuronidation
While not a direct method for identifying existing conjugates in a sample, in silico prediction tools can guide targeted analysis by predicting which metabolites, including glucuronides, are likely to be formed.
| Software/Tool | Methodology | Key Features |
| GLORYx | Combines site-of-metabolism prediction with reaction rule sets. | Predicts both phase I and phase II metabolites. |
| BioTransformer | Knowledge-based system using biotransformation rules. | Effective in predicting phase I reactions. |
| SyGMa | Reaction rule-based approach. | Predicts a large number of potential metabolites, covering both phase I and II reactions. |
| MetaTrans | Machine learning-based approach. | Utilizes deep learning for metabolite prediction. |
| Meteor Nexus | Knowledge-based expert system. | Provides a general mammalian metabolism model for phase I and II. |
| MetaSite | Pseudo-docking approach. | Identifies sites of metabolism for both phase I and II enzymes. |
| StarDrop/Semeta | Quantum mechanics and machine learning models. | Predicts metabolic routes, sites, and products for phase I and II enzymes. |
Conclusion
In silico deconjugation presents a promising, high-throughput, and cost-effective method for the identification of common glucuronide conjugates from complex biological matrices.[1] While it may not be as definitive as enzymatic hydrolysis for all compounds, especially those with unusual fragmentation patterns, its speed and low cost make it an excellent screening tool in the early stages of drug development and metabolomics research. For confirmatory analysis and instances where in silico methods fail, enzymatic hydrolysis remains the gold standard. In silico prediction tools serve a complementary role by providing valuable insights into potential metabolic pathways, thereby guiding targeted experimental designs. The optimal strategy for glucuronide conjugate identification will likely involve an integrated approach, leveraging the strengths of both in silico and experimental techniques to achieve comprehensive and reliable metabolite profiling.
References
- 1. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 9409551.fs1.hubspotusercontent-na1.net [9409551.fs1.hubspotusercontent-na1.net]
- 7. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
A Comparative Guide to Analytical Techniques for N-Acetyltyramine Glucuronide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative analytical techniques for the quantification of N-Acetyltyramine Glucuronide, a key phase II metabolite of N-acetyltyramine. Understanding the metabolic fate of N-acetyltyramine is crucial in various fields, from pharmacology to biomarker discovery. This document outlines the methodologies, performance characteristics, and experimental protocols for Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Capillary Electrophoresis (CE), and Immunoassays, providing a comprehensive resource for selecting the most appropriate analytical strategy.
Comparison of Analytical Techniques
The selection of an analytical technique for N-Acetyltyramine Glucuronide analysis is dependent on the specific requirements of the study, such as the need for sensitivity, selectivity, throughput, and cost-effectiveness. The following table summarizes the key quantitative performance parameters of the discussed techniques.
| Parameter | LC-MS/MS | HPLC-UV | Capillary Electrophoresis (CE) | Immunoassay (ELISA) |
| Specificity | Very High | Moderate to High | High | Variable (potential cross-reactivity) |
| Sensitivity (LLOQ) | Very Low (pg/mL to low ng/mL)[1] | Moderate (µg/mL to high ng/mL)[2] | Low to Moderate (ng/mL to µg/mL)[3] | Low (ng/mL)[4] |
| **Linearity (R²) ** | >0.99[1] | >0.99[2] | >0.99[3] | Typically sigmoidal curve |
| Precision (%RSD) | <15%[1] | <5%[2] | <10% | <15% |
| Throughput | High | Moderate | Moderate to High | Very High |
| Cost per Sample | High | Low | Low to Moderate | Low |
| Matrix Effect | High (can be mitigated with IS) | Low to Moderate | Low | Moderate |
Signaling Pathway and Experimental Workflow
To provide a better understanding of the biological context and the analytical process, the following diagrams illustrate the glucuronidation pathway of N-Acetyltyramine and a typical experimental workflow for its analysis by LC-MS/MS.
Glucuronidation pathway of N-Acetyltyramine.
LC-MS/MS experimental workflow.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of N-Acetyltyramine Glucuronide in biological matrices due to its high sensitivity and selectivity.[5]
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of biological sample (e.g., urine, plasma), add a known concentration of the internal standard (this compound).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.
-
Elute the analyte and internal standard with 1 mL of a basic acetonitrile solution (e.g., 5% ammonium hydroxide in acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less sensitive than LC-MS/MS, HPLC-UV can be a cost-effective alternative for samples with higher concentrations of N-Acetyltyramine Glucuronide. The key challenge is achieving adequate separation from endogenous matrix components.
Sample Preparation: The same SPE protocol as described for LC-MS/MS can be utilized to clean up the sample and concentrate the analyte.
HPLC-UV Conditions:
-
LC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: Based on the UV spectrum of N-Acetyltyramine Glucuronide, typically around 225 nm and 275 nm, which are characteristic absorption maxima for tyramine derivatives.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample and reagent consumption.[6] It is particularly well-suited for the analysis of charged species like glucuronides.
Sample Preparation: A simple "dilute-and-shoot" approach can often be employed. Dilute the biological sample (e.g., 1:10) with the background electrolyte (BGE) and centrifuge to remove particulates before injection. For more complex matrices, the SPE protocol described above can be used.
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer system such as 25 mM sodium borate buffer at a pH of 9.0. The pH can be adjusted to optimize the charge and therefore the electrophoretic mobility of the analyte.
-
Separation Voltage: 20-30 kV.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at a wavelength determined by the analyte's absorbance profile (e.g., 214 nm or 275 nm).
Immunoassay (ELISA)
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), can be a high-throughput and cost-effective method for screening a large number of samples.[4] This approach requires the development of a specific antibody against N-Acetyltyramine Glucuronide. A competitive ELISA format is typically used for small molecules.
General Competitive ELISA Protocol:
-
Coating: Microtiter plate wells are coated with a conjugate of N-Acetyltyramine Glucuronide and a carrier protein (e.g., BSA).
-
Blocking: Unbound sites in the wells are blocked with a blocking buffer (e.g., BSA in PBS).
-
Competition: The sample (containing unknown N-Acetyltyramine Glucuronide) and a fixed amount of a primary antibody specific to N-Acetyltyramine Glucuronide are added to the wells. The free analyte in the sample competes with the coated analyte for antibody binding.
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.
-
Detection: The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of N-Acetyltyramine Glucuronide in the sample.
References
- 1. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of N-acetylglucosamine in cosmetic formulations and skin test samples by hydrophilic interaction liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An immunoassay for the detection of triclosan-O-glucuronide, a primary human urinary metabolite of triclosan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1429623-59-5 | Benchchem [benchchem.com]
- 6. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances: A Comparative Guide to Inter-laboratory Variability in N-Acetyltyramine Glucuronide Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a comprehensive comparison of methodologies for measuring N-Acetyltyramine Glucuronide, a key metabolite of N-Acetyltyramine. Recognizing the potential for inter-laboratory variability, this document outlines critical experimental protocols and presents representative performance data to aid in the standardization and interpretation of results.
N-Acetyltyramine Glucuronide has garnered increasing interest as a potential biomarker, notably in the context of onchocerciasis, a parasitic disease.[1] As with any bioanalytical measurement, ensuring consistency and comparability of data across different laboratories is a significant challenge. This guide addresses this by delving into the current gold-standard analytical techniques and the parameters that influence their variability.
Quantitative Performance of Analytical Methods
The consensus in the scientific community points to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the premier technique for the quantification of N-Acetyltyramine Glucuronide in biological matrices.[1] Its high selectivity and sensitivity are essential for distinguishing the analyte from complex endogenous compounds.[1] To mitigate variability and ensure accuracy, the use of a stable isotope-labeled internal standard, such as N-Acetyltyramine Glucuronide-d3, is considered the gold standard.[1]
| Performance Parameter | Laboratory A (Representative Data) | Laboratory B (Representative Data) | General Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.997 | ≥ 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL | Clearly defined and reproducible |
| Intra-Assay Precision (%CV) | ≤ 8.5% | ≤ 10.2% | ≤ 15% (≤ 20% at LLLOQ)[1] |
| Inter-Assay Precision (%CV) | ≤ 11.3% | ≤ 12.5% | ≤ 15% (≤ 20% at LLOQ)[1] |
| Accuracy (% Bias) | -7.2% to +9.8% | -10.5% to +11.4% | Within ±15% (±20% at LLOQ)[1] |
| Matrix Effect (%CV) | < 15% | < 15% | Monitored and minimized |
| Recovery (%) | Consistent and reproducible | Consistent and reproducible | Consistent and reproducible |
Note: The data presented for Laboratory A and Laboratory B are hypothetical yet representative of typical performance for validated LC-MS/MS assays for glucuronide conjugates.
Experimental Protocols
To minimize inter-laboratory variability, adherence to a well-defined and validated experimental protocol is crucial. Below is a detailed methodology for the quantification of N-Acetyltyramine Glucuronide in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract N-Acetyltyramine Glucuronide from plasma and remove interfering substances.
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate and quantify N-Acetyltyramine Glucuronide.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Parameters:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimization: Collision energy and other source parameters should be optimized for maximum signal intensity.
-
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the metabolic pathway of N-Acetyltyramine Glucuronide.
The metabolic journey of N-Acetyltyramine begins with the amino acid tyrosine and proceeds through several enzymatic steps to its eventual glucuronidation, a key Phase II detoxification process.[1]
Conclusion
Achieving low inter-laboratory variability in the measurement of N-Acetyltyramine Glucuronide is attainable through the stringent application of validated LC-MS/MS methodologies. Key factors for success include the use of a stable isotope-labeled internal standard, a well-controlled sample preparation process like SPE, and robust chromatographic separation. By adhering to detailed and standardized protocols, researchers can generate reliable and comparable data, which is essential for advancing our understanding of the roles of N-Acetyltyramine Glucuronide in health and disease. This guide serves as a foundational resource to aid in the design and execution of such critical bioanalytical studies.
References
Safety Operating Guide
Safe Disposal of N-Acetyltyramine Glucuronide-d3: A Procedural Guide
Immediate Safety Considerations
Before handling N-Acetyltyramine Glucuronide-d3 for disposal, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[2] All disposal procedures should be conducted in a well-ventilated area, preferably within a fume hood.
Step-by-Step Disposal Protocol
The primary principle for disposing of laboratory waste is to treat any unknown substance as hazardous.[3] Unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, this compound waste should be managed through your institution's hazardous waste program.[3]
-
Waste Characterization : A laboratory chemical is considered waste when it is no longer intended for use.[3] The first step is to determine if the waste is hazardous. Hazardous waste typically exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4] In the absence of specific data for this compound, it should be handled as a hazardous chemical waste.
-
Containerization :
-
Collect all this compound waste, including contaminated materials like pipette tips and absorbent paper, in a designated and compatible waste container.[5][6]
-
The container must be in good condition, with a secure, screw-on cap to prevent leaks.[5]
-
Ensure the container is made of a material that will not react with the chemical.
-
-
Labeling :
-
Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] This area must be at or near the point of generation.[4]
-
Ensure that incompatible wastes are segregated to prevent accidental reactions.[3][5] For example, store acids and bases separately.[5]
-
-
Disposal Request :
Prohibited Disposal Methods
-
Do Not Dispose Down the Drain : Unless explicitly permitted by your local regulations and EHS office for specific non-hazardous chemicals, do not pour this compound down the sink.[3][7]
-
Do Not Dispose in Regular Trash : Solid chemical waste should not be disposed of in the regular trash unless it has been unequivocally identified as non-hazardous.[7]
-
Do Not Evaporate : Never use evaporation in a fume hood as a method of chemical disposal.[3]
Disposal Options Summary
| Disposal Method | Permissibility for this compound |
| Hazardous Waste Program | Recommended and standard procedure. All waste, including the pure compound and any contaminated materials, should be collected, labeled, and stored for pickup by the institution's authorized hazardous waste personnel.[3][4] |
| Sink/Drain Disposal | Not Recommended. This method is only suitable for small quantities of certain water-soluble, non-hazardous inorganic salts and dilute, non-hazardous aqueous solutions.[7][8] Without specific data confirming it is safe, this method should not be used. |
| Trash Disposal | Not Recommended. Only chemicals that are confirmed to be non-radioactive, not a biological hazard, and not classified as hazardous by the EPA (ignitable, corrosive, reactive, toxic) can be disposed of in the trash.[7] Empty containers that held the chemical may be disposed of in the trash after being thoroughly rinsed. |
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 1429623-59-5 | Benchchem [benchchem.com]
- 2. 1429623-59-5|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. p2infohouse.org [p2infohouse.org]
Safeguarding Your Research: Essential Safety and Handling Protocols for N-Acetyltyramine Glucuronide-d3
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for the handling of N-Acetyltyramine Glucuronide-d3, a deuterated compound intended for research use only.[1][2] Adherence to these protocols is essential for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin contact, inhalation, or eye exposure.[3] The following PPE is recommended as a minimum standard of protection.[4][5]
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are mandatory.[6] In situations with a risk of splashing, a face shield worn over safety glasses is required.[6]
-
Hand Protection: Disposable nitrile gloves are suitable for providing short-term protection against a broad range of chemicals.[6] It is crucial to inspect gloves for any defects before use and to remove them before touching common surfaces like doorknobs or phones.[7]
-
Body Protection: A laboratory coat should be worn and kept buttoned to cover as much skin as possible.[6]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory; sandals or perforated shoes are not permitted.[7][8]
For situations with a higher risk of exposure, such as when dealing with spills or generating aerosols, additional respiratory protection may be necessary.[3][6]
Operational Plan: From Receipt to Use
A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Step-by-Step Handling Procedures:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the product name and CAS number (1429623-59-5) on the label match your order.[1]
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible substances.[9] As it is a stable isotope and not radioactive, no special precautions for radioactivity are required.[10]
-
Weighing and Preparation:
-
All weighing and solution preparation should be conducted in a designated area, preferably within a chemical fume hood, to minimize the risk of inhalation or contamination.[9]
-
Use appropriate tools, such as spatulas and weighing paper, and ensure they are cleaned or disposed of correctly after use.
-
When preparing solutions, always add the solid to the solvent, not the other way around, unless a specific protocol dictates otherwise.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, and date of preparation.
-
Avoid working alone and ensure that at least one other person is aware of the work being conducted.
-
Keep the work area clean and uncluttered to prevent accidental spills.[8]
-
Disposal Plan
Proper disposal of this compound and any associated waste is critical to protect the environment and comply with regulations.
Waste Management Protocol:
-
Segregation: All waste contaminated with this compound, including unused product, empty containers, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be segregated from general laboratory waste.
-
Waste Containers: Use clearly labeled waste containers designated for chemical waste.[7] The label should include the name of the chemical and any relevant hazard information.
-
Disposal Method: As this compound is a deuterated compound (a stable isotope), it is not considered radioactive waste.[10] Therefore, it should be disposed of according to standard procedures for non-hazardous or hazardous chemical waste, as determined by your institution's environmental health and safety (EHS) guidelines and local regulations. Never pour chemicals down the drain unless specifically permitted by your EHS office.[7]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) with detailed quantitative data for this compound was not publicly available, the following table summarizes key information based on supplier data and the properties of similar compounds.
| Property | Value | Source |
| Molecular Formula | C16H18D3NO8 | [2] |
| Molecular Weight | 358.36 | [1][2] |
| CAS Number | 1429623-59-5 | [1] |
| Intended Use | For Research Use Only. Not for human or veterinary use. | [1][2] |
It is imperative to obtain and review the official SDS from the supplier for complete and accurate safety information, including any permissible exposure limits.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | 1429623-59-5 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. epa.gov [epa.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. gz-supplies.com [gz-supplies.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 10. moravek.com [moravek.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
